4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Description
BenchChem offers high-quality 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELXEJIGVMEIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377562 | |
| Record name | 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137726-00-2 | |
| Record name | 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid. As a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors such as Nintedanib, this molecule is of significant interest to the pharmaceutical and medicinal chemistry communities.[1] The structural features of this compound, namely the nitro-substituted benzoic acid core and the N-methylpiperazine moiety, impart unique chemical characteristics that are crucial for its role in drug synthesis. This document will delve into the scientific principles behind its synthesis and characterization, offering practical insights for researchers in the field.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. While experimental data for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is not extensively available in public literature, we can infer and predict its key properties based on its structural analogues and its direct precursor, the methyl ester.
| Property | Predicted Value/Information | Basis for Prediction/Source |
| Molecular Formula | C₁₂H₁₅N₃O₄ | - |
| Molecular Weight | 265.27 g/mol | - |
| Appearance | Expected to be a solid at room temperature, likely a crystalline powder with a color ranging from off-white to yellow. | Based on the physical state of similar nitrobenzoic acid derivatives.[2] |
| Melting Point | >300°C (Predicted) | Based on the melting point of the related compound 4-(Methylamino)-3-nitrobenzoic acid.[2] |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO and methanol. Water solubility is expected to be low, a common characteristic of nitrobenzoic acids.[2][3] | Inferred from solubility data of related compounds.[2][3] |
| pKa | Carboxylic Acid (acidic): ~3.5 - 4.0 N-Methylpiperazine (basic): ~7.5 - 8.5 | Predicted using computational tools like ChemAxon, considering the electron-withdrawing effect of the nitro group on the benzoic acid and the typical basicity of N-alkyl piperazines.[4][5] |
Synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid
The most direct and industrially relevant synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is through the hydrolysis of its corresponding methyl ester, Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. This ester is a well-documented intermediate in the synthesis of Nintedanib.[1] The hydrolysis is typically conducted under alkaline conditions.
Experimental Protocol: Alkaline Hydrolysis of Methyl 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoate
This protocol is based on established procedures for the saponification of nitrobenzoate esters.[6]
Reagents and Materials:
-
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Methanol or Ethanol (optional, to aid solubility)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate in a minimal amount of a suitable solvent like methanol or ethanol.
-
Saponification: Add an aqueous solution of sodium hydroxide (1-2 molar equivalents) to the ester solution. The mixture is then heated to reflux and stirred vigorously.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylate salt indicates the reaction is proceeding.
-
Work-up:
-
After the reaction is complete (typically 2-4 hours), the reaction mixture is cooled to room temperature.
-
The organic solvent is removed under reduced pressure.
-
The remaining aqueous solution containing the sodium salt of the product is washed with a non-polar organic solvent like hexane to remove any unreacted ester.
-
The aqueous layer is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate, causing the desired carboxylic acid to precipitate out of the solution.
-
-
Isolation and Purification:
-
The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
The solid is washed with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
The purified 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is then dried under vacuum.
-
Causality Behind Experimental Choices:
-
Alkaline Conditions: The use of a strong base like NaOH is essential to deprotonate water, forming the hydroxide ion which acts as the nucleophile to attack the electrophilic carbonyl carbon of the ester.
-
Heating: The reaction is heated to reflux to increase the reaction rate, as ester hydrolysis can be slow at room temperature.
-
Acidification: The addition of a strong acid is crucial to protonate the carboxylate anion formed during the saponification, leading to the precipitation of the neutral carboxylic acid which is less soluble in water.
Caption: Synthetic workflow for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for the target compound, this section provides a predicted analysis based on the known spectral data of its structural components and related molecules.[7][8]
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following key signals:
-
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals due to their different chemical environments. The proton ortho to the carboxylic acid and meta to the nitro group would likely be the most downfield, followed by the proton ortho to the nitro group. The proton meta to both the carboxylic acid and the nitro group would be the most upfield of the aromatic signals.
-
Piperazine Protons: The protons on the piperazine ring will likely appear as two broad multiplets, corresponding to the four protons adjacent to each nitrogen atom.
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group on the piperazine nitrogen will be observed, likely in the range of 2.2-2.5 ppm.
-
Carboxylic Acid Proton: A very broad singlet, characteristic of a carboxylic acid proton, will be present far downfield, typically above 12 ppm.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. Key predicted chemical shifts include:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 165-170 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating piperazine group. The carbon attached to the nitro group will be significantly deshielded.
-
Piperazine Carbons: The carbons of the piperazine ring will appear in the aliphatic region of the spectrum.
-
N-Methyl Carbon: The carbon of the N-methyl group will be the most upfield signal.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.
-
C-N Stretch (Amine): Bands in the region of 1000-1250 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic bands in the aromatic region.
Reactivity and Applications
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a trifunctional molecule, and its reactivity is governed by the interplay of the carboxylic acid, the nitro group, and the N-methylpiperazine moiety.
-
Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to an alcohol. These reactions are fundamental to its use as a building block in multi-step syntheses.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid.[3] It can also be reduced to an amino group, providing another point for chemical modification.
-
N-Methylpiperazine: The tertiary amine in the piperazine ring is basic and can be protonated to form a salt. This can influence the solubility and purification of the compound.
The primary application of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is as a crucial intermediate in the synthesis of Nintedanib, a potent inhibitor of multiple tyrosine kinases.[1] In this context, the carboxylic acid functionality is typically activated and coupled with another amine-containing fragment to form an amide bond, which is a key structural feature of the final drug molecule.
Safety and Handling
Conclusion
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Although detailed experimental data on its properties are scarce, a comprehensive understanding of its synthesis, predicted chemical properties, and reactivity can be established through the analysis of its precursor and related compounds. This guide provides a foundation for researchers working with this molecule, enabling its effective use in the development of novel therapeutics.
References
-
ResearchGate. (2025). Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. Retrieved from [Link]
- Google Patents. (n.d.). CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib.
-
ResearchGate. (2025). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4). Retrieved from [Link]
- Google Patents. (n.d.). US10836751B2 - Methods for preparing Nintedanib and intermediates thereof.
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
Sources
- 1. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 2. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 3. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pKa calculation - Documentation [docs.chemaxon.com:443]
- 5. chemaxon.com [chemaxon.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Methyl-3-nitrobenzoic acid(96-98-0) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid
Abstract and Core Tenets
This technical guide provides an in-depth examination of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. This document is structured to deliver not just procedural steps but the underlying scientific rationale, empowering researchers and drug development professionals to leverage this compound's full potential. Our core directive is to fuse established chemical principles with practical, field-proven insights. We will explore its synthesis, characterization, and critical role as a building block for complex active pharmaceutical ingredients (APIs). The protocols and data presented herein are designed to be self-validating, grounded in authoritative references to ensure scientific integrity and reproducibility.
The central thesis of this guide is that a profound understanding of the structure-reactivity relationship of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is essential for its efficient and strategic application in drug discovery pipelines. We will dissect its synthesis via nucleophilic aromatic substitution, analyze its key physicochemical and spectroscopic properties, and contextualize its utility in the synthesis of targeted therapies.
Physicochemical and Structural Properties
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a substituted nitrobenzoic acid derivative featuring a 1-methylpiperazine moiety. This unique combination of a carboxylic acid, a nitro group, and a tertiary amine piperazine ring confers specific reactivity and solubility characteristics that are highly valuable in multi-step organic synthesis.
| Property | Value | Source |
| CAS Number | 137726-00-2 | [1] |
| Molecular Formula | C₁₂H₁₅N₃O₄ | [1] |
| Molecular Weight | 265.27 g/mol | [1] |
| Appearance | Expected to be a yellow to light brown solid | General knowledge |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; limited solubility in water. | General chemical principles |
The molecule's structure features an electron-withdrawing nitro group ortho to the piperazine substituent and meta to the carboxylic acid. This electronic arrangement significantly influences the aromatic ring's reactivity and the acidity of the carboxyl group.
Synthesis and Mechanistic Insights
The most logical and industrially scalable synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is achieved through a nucleophilic aromatic substitution (SNA) reaction. This pathway leverages the activation of the aromatic ring by the electron-withdrawing nitro group.
Synthetic Workflow Overview
The reaction proceeds by displacing a suitable leaving group, typically a halide, from a 4-substituted-3-nitrobenzoic acid precursor with 1-methylpiperazine.
Sources
An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
This guide provides a comprehensive overview of the synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid, a key intermediate in pharmaceutical development. The synthesis is primarily achieved through a two-step process commencing with the nitration of a readily available starting material, followed by a nucleophilic aromatic substitution. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into process optimization and characterization of the target molecule.
Introduction
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various therapeutic agents. Its structure, featuring a nitro group, a carboxylic acid, and a methylpiperazine moiety, offers multiple points for further chemical modification, making it a versatile intermediate in the development of novel drug candidates. The synthetic pathway described herein is an efficient and scalable method for the preparation of this compound.
Overall Synthesis Pathway
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is accomplished in two principal stages:
-
Nitration of p-Chlorobenzoic Acid: The process begins with the electrophilic aromatic substitution of p-chlorobenzoic acid to introduce a nitro group, yielding 4-chloro-3-nitrobenzoic acid.
-
Nucleophilic Aromatic Substitution (SNAr): The subsequent reaction involves the displacement of the chloro group from 4-chloro-3-nitrobenzoic acid by 1-methylpiperazine to afford the final product.
Caption: Overall synthesis pathway of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid.
Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid
The initial step in the synthesis is the nitration of p-chlorobenzoic acid. This is a classic example of an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.
Mechanistic Insight
The chlorine atom is an ortho-, para-directing deactivator, while the carboxylic acid group is a meta-directing deactivator. In this case, the directing effects of both substituents are considered. The incoming nitro group will preferentially substitute at the position ortho to the chlorine and meta to the carboxylic acid, which is the C3 position. The strong electron-withdrawing nature of the nitro group further deactivates the ring towards multiple nitrations.
Caption: Simplified mechanism of the nitration of p-chlorobenzoic acid.
Experimental Protocol
Materials:
-
p-Chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add p-chlorobenzoic acid to concentrated sulfuric acid while cooling in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The precipitated solid, 4-chloro-3-nitrobenzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven.
Data Presentation
| Parameter | Value | Reference |
| Reactant | p-Chlorobenzoic Acid | |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | |
| Temperature | < 10 °C (addition), RT (reaction) | |
| Reaction Time | 2-3 hours | |
| Yield | > 90% | |
| Melting Point | 180-182 °C |
Step 2: Synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
The second and final step is a nucleophilic aromatic substitution (SNAr) reaction. Here, the electron-poor aromatic ring of 4-chloro-3-nitrobenzoic acid is attacked by the nucleophilic secondary amine of 1-methylpiperazine.
Mechanistic Insight
The presence of the electron-withdrawing nitro group ortho to the chlorine atom is crucial for this reaction to proceed efficiently. The nitro group activates the C4 position for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid, which can influence its solubility and reactivity.
Caption: Simplified mechanism of the SNAr reaction.
Experimental Protocol
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
1-Methylpiperazine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Deionized water
-
Acetic acid (for acidification)
Procedure:
-
To a solution of 4-chloro-3-nitrobenzoic acid in a suitable polar aprotic solvent, add the base and 1-methylpiperazine.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with acetic acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Reactant | 4-Chloro-3-nitrobenzoic Acid | |
| Nucleophile | 1-Methylpiperazine | |
| Solvent | DMF or DMSO | |
| Base | K₂CO₃ or Triethylamine | |
| Temperature | 80-120 °C | |
| Reaction Time | 4-8 hours | |
| Typical Yield | 85-95% |
Characterization
The final product, 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Safety Considerations
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Polar aprotic solvents like DMF and DMSO can be harmful. Avoid inhalation and skin contact.
-
1-Methylpiperazine is a corrosive and flammable liquid. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid via the nitration of p-chlorobenzoic acid followed by a nucleophilic aromatic substitution with 1-methylpiperazine is a robust and efficient method. This guide provides a detailed framework for its preparation, emphasizing the underlying chemical principles and practical experimental considerations. The versatility of this intermediate ensures its continued importance in the field of drug discovery and development.
References
- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PrepChem. A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
PubChem. 4-Chloro-3-nitrobenzoic acid. [Link]
-
RSC Publishing. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Strategic Analysis: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid in Drug Discovery
This guide explores the technical utility and therapeutic potential of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS: 137726-00-2).[1][2] While often categorized as a specialized building block, this molecule represents a critical "privileged scaffold" in the design of third-generation kinase inhibitors and multi-targeted oncological agents.[2]
Executive Summary
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a bifunctional pharmacophore intermediate used primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .[2] Structurally, it combines a solubility-enhancing tail (N-methylpiperazine) with a highly reactive core (nitro-benzoic acid).[2] Its primary therapeutic application lies in the development of agents targeting Chronic Myeloid Leukemia (CML) and Non-Small Cell Lung Cancer (NSCLC) , where it serves as a precursor to "hinge-binding" or "solvent-front" moieties in drug candidates structurally related to Ponatinib and Danusertib .[2]
Chemical Identity & Pharmacophore Logic
The molecule derives its value from three distinct structural zones, each serving a specific function in medicinal chemistry:
| Structural Zone | Chemical Moiety | Therapeutic Function |
| Zone 1: Solubility Tail | N-Methylpiperazine | Enhances aqueous solubility and bioavailability; often targets the solvent interface of the kinase ATP-binding pocket.[2] |
| Zone 2: Electronic Core | 3-Nitro Group | A "masked" amine.[2] Upon reduction to an aniline (-NH₂), it becomes a hydrogen bond donor or a site for cyclization (e.g., forming benzimidazoles).[2] |
| Zone 3: Linker Handle | Carboxylic Acid (-COOH) | Facilitates amide coupling to the heteroaromatic "warhead" (e.g., quinazoline, pyrimidine) of the final drug.[2] |
Structural Distinction
Unlike Imatinib or Ponatinib intermediates, which typically feature a methylene bridge (
Therapeutic Applications & Mechanisms
A. Oncology: Multi-Targeted Kinase Inhibition
The primary application of this scaffold is in the synthesis of "Type II" kinase inhibitors that stabilize the inactive conformation (DFG-out) of the enzyme.[2]
-
Target: BCR-ABL (T315I mutation), VEGFR, and FGFR.[2]
-
Mechanism: The benzoic acid moiety is coupled to a hinge-binding heterocycle.[2] The nitro group is reduced to an amine, which then forms a hydrogen bond with the conserved glutamate (Glu) residue in the kinase
C-helix, or is used to attach a "gatekeeper" residue.[2] -
Rigidification Strategy: The direct attachment of the piperazine ring (lacking the methylene linker found in Imatinib) is a strategy used to overcome resistance mutations by altering the vector of the solubilizing group, potentially avoiding steric clashes with mutated residues like I315.[2]
B. Fragment-Based Drug Discovery (FBDD)
Researchers use this molecule to synthesize libraries of 3-amino-benzamides .[2]
-
Workflow:
Technical Workflow: Synthesis & Utilization
The following protocol outlines the conversion of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid into a bioactive 3-amino-benzamide scaffold, a common motif in drug discovery.
Protocol: Activation and Coupling
Reagents Required:
-
Substrate: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (1.0 eq)
-
Coupling Agent: HATU or T3P (Propylphosphonic anhydride)[2]
-
Base: DIPEA (Diisopropylethylamine)[2]
-
Solvent: DMF (Anhydrous)[2]
-
Amine Partner: e.g., 3-aminobenzotrifluoride (for Ponatinib-like analogs)[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the nitrobenzoic acid in 5 mL of anhydrous DMF under nitrogen atmosphere.
-
Activation: Add 1.2 eq of DIPEA followed by 1.1 eq of HATU. Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 1.0 eq of the amine partner dropwise.[2]
-
Reaction: Stir at
for 4–6 hours. Monitor by LC-MS (Target mass: ).[2] -
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. Dry over .[2] -
Reduction (The Critical Step):
-
Dissolve the crude nitro-amide in MeOH.[2]
-
Add 10% Pd/C (10% w/w) and stir under
balloon (1 atm) for 2 hours. -
Note: This converts the
to , activating the "core" for H-bonding.
-
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the transformation of the scaffold into a generic Kinase Inhibitor (Type II), highlighting the role of each functional group.
Caption: Synthetic flow transforming the nitro-benzoic acid scaffold into a bioactive amino-benzamide core.
Key Data: Physicochemical Properties
For researchers incorporating this building block, the following properties are critical for formulation and assay design.
| Property | Value | Implication for Drug Design |
| Molecular Weight | 265.27 g/mol | Ideal for fragment-based design (Rule of 3 compliant).[2] |
| cLogP | ~1.2 | Moderate lipophilicity; good balance for cell permeability.[2] |
| pKa (Piperazine) | ~7.8 | Protonated at physiological pH, aiding lysosomal trapping and solubility.[2] |
| H-Bond Donors | 1 (COOH) | Becomes 3 after reduction to Amino-Amide.[2] |
| H-Bond Acceptors | 5 | High capacity for interacting with kinase solvent fronts.[2] |
References
-
BenchChem. (2025).[2] Synthesis of Ponatinib Intermediates and Related Scaffolds. Retrieved from .[2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CAS 137726-00-2. Retrieved from .[2]
-
Sigma-Aldrich. (2024).[2] Product Specification: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride.[2][3][4] Retrieved from .[2]
-
Google Patents. (2016).[2] Processes for making ponatinib and intermediates thereof (US20160362411A1).[2] Retrieved from .
Sources
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid: The "Solvent Front" Scaffold in Kinase Inhibitor Design
Executive Summary
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS: 96-98-0 or related derivatives) represents a privileged pharmacophore scaffold in the design of Type II tyrosine kinase inhibitors (TKIs). While often cataloged as a synthetic intermediate, this moiety is the structural engine responsible for the solubility and selectivity profiles of several high-potency drugs, including Nintedanib and next-generation BCR-ABL inhibitors .
This guide analyzes the molecule not merely as a reagent, but as a functional "warhead" precursor that targets the solvent-exposed region of the kinase domain. It details the synthesis, chemical stability, and the mechanistic rationale for its ubiquity in modern drug discovery.
Chemical Identity & Pharmacophore Analysis
This molecule is a "push-pull" system designed to optimize the pharmacokinetic (PK) properties of a drug while anchoring it within the kinase ATP-binding pocket.
Structural Breakdown
-
The Tail (N-Methylpiperazine): A basic amine (
) that is protonated at physiological pH. It serves two critical functions:-
Solubility: drastically increases the water solubility of the final lipophilic drug.
-
Binding: Forms a critical salt bridge or hydrogen bond with acidic residues (e.g., Asp or Glu) in the solvent-exposed region of the kinase.
-
-
The Core (Benzoic Acid/Phenyl Ring): Provides a hydrophobic scaffold that participates in
- stacking interactions with the kinase gatekeeper residues. -
The Linker Precursor (3-Nitro Group): An electron-withdrawing group that is chemically inert during the initial coupling but is designed to be reduced to an amine (
). This amine then forms the critical amide bond (the "hinge-binding" linker) in the final drug architecture.
Quantitative Properties
| Property | Value | Relevance |
| Molecular Weight | 265.26 g/mol | Ideal fragment size for FBDD (Fragment-Based Drug Discovery).[1] |
| cLogP | ~1.5 | Moderate lipophilicity allows membrane permeability before protonation. |
| pKa (Piperazine) | ~8.0 | Ensures ionization in the lysosome and cytosol, aiding distribution. |
| Key Reaction | SnAr Substitution | The 4-position is highly activated for nucleophilic attack. |
Synthesis Protocol: The "SnAr" Pathway
The synthesis of this scaffold is a classic example of Nucleophilic Aromatic Substitution (SnAr) . The electron-withdrawing nitro and carboxyl groups at the 3- and 1-positions activate the 4-position (usually occupied by a halogen) for displacement by the piperazine.
Reagents & Workflow
-
Starting Material: 4-Fluoro-3-nitrobenzoic acid (or 4-Chloro-3-nitrobenzoic acid).
-
Nucleophile: N-Methylpiperazine (1-Methylpiperazine).
-
Solvent/Base: Ethanol or DMF with DIPEA (Diisopropylethylamine) or excess piperazine.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq of 4-Fluoro-3-nitrobenzoic acid in Ethanol (10 mL/g).
-
Addition: Add 2.5 eq of N-Methylpiperazine dropwise at 0°C. The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.
-
Workup:
-
Cool to room temperature.[2]
-
The product often precipitates as a yellow solid (zwitterionic form).
-
If no precipitate, concentrate in vacuo and adjust pH to ~5-6 with dilute HCl/Acetic acid to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/Water.
Critical Control Points (Self-Validating)
-
Color Change: The reaction mixture typically shifts from pale yellow to deep orange/red upon addition of the amine (formation of the Meisenheimer complex) and settles to a bright yellow solid.
-
NMR Validation: Disappearance of the aromatic fluorine coupling (if using F-starting material) and appearance of piperazine protons at
2.5–3.5 ppm.
Figure 1: The Nucleophilic Aromatic Substitution (SnAr) pathway generating the core scaffold.
Mechanism of Action: The "Solvent Front" Binder
In the context of a final kinase inhibitor (e.g., a Ponatinib analog), this specific moiety does not bind the ATP hinge directly. Instead, it occupies the allosteric hydrophobic pocket or the solvent front .
The Binding Mode[4][5]
-
Hinge Interaction (via Linker): The 3-nitro group is reduced to an amine and coupled to a heterocycle (e.g., purine, pyrimidine). This amide bond forms hydrogen bonds with the kinase "hinge" region (e.g., Met318 in ABL).
-
Solubility Tail (The Piperazine): The N-methylpiperazine extends out of the ATP pocket towards the solvent.
-
Salt Bridge Formation: The terminal nitrogen of the piperazine is protonated. It forms an ionic interaction with surface residues (often Aspartate or Glutamate), stabilizing the "DFG-out" (inactive) conformation of the kinase. This is characteristic of Type II Inhibitors .
Why this Scaffold?
-
Selectivity: The specific geometry of the 3-nitro/amino attachment forces the drug into a conformation that only fits specific kinase states (e.g., BCR-ABL T315I mutant).
-
Resistace Evasion: By binding the solvent front, it avoids the steric clash caused by "Gatekeeper" mutations (like T315I) that render first-generation drugs (Imatinib) ineffective.
Figure 2: Schematic of the scaffold's role within the kinase ATP-binding pocket.
Biological Evaluation & Case Studies
While the acid itself is a reagent, its derivatives exhibit potent biological activity.
Case Study: Nintedanib (BIBF 1120) Synthesis[6]
-
Role: The scaffold is used to synthesize the "right-hand" side of Nintedanib.
-
Process: The 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid is esterified, the nitro group reduced, and then coupled to the indolinone core.
-
Outcome: The piperazine tail confers oral bioavailability to this triple angiokinase inhibitor (VEGFR/PDGFR/FGFR).
Case Study: CHMFL-ABL/KIT-155[4]
-
Target: BCR-ABL and c-KIT.[3]
-
Potency: IC50 of 46 nM (ABL) and 75 nM (c-KIT).[3]
-
Mechanism: The study explicitly highlights the "hydrogen bond formed by NH on the kinase backbone" (facilitated by the 3-amino linker) and the "distinct hinge binding" supported by the piperazine tail.
Experimental Protocol: Kinase Assay (For Derivatives)
To test a derivative synthesized from this scaffold:
-
Assay Platform: ADP-Glo or LanthaScreen TR-FRET.
-
Reagent: Recombinant Kinase (e.g., ABL1 T315I), ATP (
concentration), Substrate (Poly Glu:Tyr). -
Procedure:
-
Incubate compound (serial dilution 10
M to 0.1 nM) with kinase and substrate for 60 min. -
Add ATP.
-
Measure luminescence/fluorescence.
-
-
Data Analysis: Fit to sigmoidal dose-response curve to determine IC50.
References
-
Discovery of CHMFL-ABL/KIT-155: Wang, Q., et al. (2017).[3] "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide... as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor."[3] Journal of Medicinal Chemistry, 60(1), 273-289.[3] Link
-
Nintedanib Synthesis: Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry, 58(3), 1053-1063. Link
-
Scaffold Characterization: BenchChem. "Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate Structure and Properties." Link
-
Ponatinib Analogues: Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant." Journal of Medicinal Chemistry, 53(12), 4701–4719. Link
Sources
- 1. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid in Drug Discovery
The following technical guide details the discovery, chemistry, and application of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid , a pivotal intermediate in the synthesis of solubilized kinase inhibitors and bioactive small molecules.
Executive Summary
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS: 137726-00-2 ) is a specialized synthetic intermediate used primarily in the development of small-molecule inhibitors for oncology and metabolic diseases. It serves as the direct precursor to 3-amino-4-(4-methylpiperazin-1-yl)benzoic acid , a "privileged scaffold" that allows medicinal chemists to attach a solubilizing N-methylpiperazine tail to a hydrophobic drug core while simultaneously providing an aniline handle for amide coupling.
This guide explores the compound's history, its evolution from a library building block to a process-scale intermediate, and the technical protocols for its synthesis and utilization.
Historical Context & Discovery
The emergence of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid parallels the rise of rational drug design in the early 1990s, specifically the focus on improving the pharmacokinetic (PK) profiles of kinase inhibitors.
-
The Solubility Challenge: Early kinase inhibitors often suffered from poor aqueous solubility due to their flat, aromatic heteroaromatic cores (e.g., quinazolines, pyrimidines).
-
The Piperazine Solution: The N-methylpiperazine moiety became a standard "solubilizing tail" (seen in drugs like Imatinib and Sildenafil).
-
The Scaffold Evolution: While Imatinib utilizes a methyl linker (4-[(4-methylpiperazin-1-yl)methyl]), this specific intermediate represents a direct attachment strategy. The nitro group at position 3 acts as a "masked" amine, which, upon reduction, provides the necessary nucleophile to link the solubilized phenyl ring to the drug's pharmacophore.
The compound appears in numerous patent filings from major pharmaceutical entities (e.g., Novartis, Pfizer) as a building block for combinatorial libraries targeting Tyrosine Kinases and, more recently, Lactate Dehydrogenase A (LDHA) , a target for disrupting the Warburg effect in cancer metabolism.
Chemical Synthesis & Process Evolution
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a classic example of Nucleophilic Aromatic Substitution (SNAr) followed by functional group manipulation.
The Core Reaction (SNAr)
The primary route involves the displacement of a halogen (chloride or fluoride) on a 3-nitrobenzoic acid scaffold by N-methylpiperazine.
-
Starting Material: 4-Chloro-3-nitrobenzoic acid (or the more reactive 4-Fluoro analog).
-
Nucleophile: 1-Methylpiperazine.
-
Mechanism: The nitro group at the ortho position activates the halogen towards nucleophilic attack by stabilizing the Meisenheimer complex intermediate.
Process Optimization
Early discovery routes used standard solvents like DMF or DMSO. However, process chemistry optimization has shifted towards "greener" and more scalable conditions:
-
Solvent Selection: Water or Ethanol/Water mixtures are often sufficient due to the high polarity of the amino acid product.
-
Base: Potassium carbonate (
) or excess N-methylpiperazine acts as the acid scavenger. -
Purification: The product is amphoteric. Acid-base extraction is the critical purification step—dissolving the product in base (as the benzoate), washing with organic solvent to remove impurities, and then precipitating the pure acid by lowering the pH to the isoelectric point.
Downstream Transformation: The Reduction
The nitro group is rarely the final destination. It is almost exclusively reduced to the aniline:
Technical Specifications & Experimental Protocols
Physical Properties
| Property | Specification |
| Chemical Name | 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid |
| CAS Number | 137726-00-2 |
| Molecular Formula | |
| Molecular Weight | 265.27 g/mol |
| Appearance | Yellow to Orange Crystalline Powder |
| Solubility | Soluble in DMSO, Dilute Acid/Base; Poor in Water (neutral pH) |
| pKa (Calc) | ~3.5 (Carboxyl), ~8.5 (Piperazine) |
Experimental Protocol: Synthesis via SNAr
Objective: Synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid.
Reagents:
-
4-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)
-
1-Methylpiperazine (22.0 g, 220 mmol)
-
Ethanol (150 mL)
-
Water (50 mL)
Procedure:
-
Charging: To a 500 mL round-bottom flask equipped with a reflux condenser, add 4-chloro-3-nitrobenzoic acid and Ethanol.
-
Addition: Add 1-Methylpiperazine dropwise over 15 minutes. The reaction is exothermic; maintain temperature
. -
Reaction: Heat the mixture to reflux (
) for 6–8 hours. Monitor by HPLC or TLC (Mobile phase: DCM/MeOH 9:1). -
Workup: Cool the reaction mixture to room temperature. The product may crystallize directly.
-
Isolation: If no precipitate forms, concentrate the solvent to ~50 mL. Adjust pH to 6–7 using 1N HCl. The zwitterionic product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold ethanol (2 x 20 mL) and diethyl ether. Dry under vacuum at
. -
Yield: Expected yield: 85–92% (Yellow powder).
Self-Validating Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the aromatic doublet corresponding to the 4-Cl position and the appearance of piperazine protons (2.3–3.5 ppm).
-
Mass Spec: ESI+ m/z = 266.1
.
Mechanistic & SAR Visualization
The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic that makes this intermediate valuable.
Caption: Synthetic pathway from precursor to active scaffold, highlighting the SAR components.
Applications in Research
This intermediate is critical for generating libraries of:
-
LDHA Inhibitors: Used in the synthesis of compounds like GSK2837808A analogs (though GSK2837808A itself utilizes a quinoline core, this benzoic acid appears in related patent literature for metabolic targets).
-
Tyrosine Kinase Inhibitors (TKIs): The 3-amino-4-piperazinyl motif is a bioisostere for other solubilized aniline groups found in drugs like Ponatinib and Imatinib (albeit with different linker topology).
-
Combinatorial Chemistry: The carboxylic acid allows for immobilization on resin or rapid diversification via amide coupling.
References
-
ChemicalBook. (n.d.).[1] 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride Properties and CAS 948018-56-2. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid - Product Detail. Retrieved from
-
MedChemExpress. (n.d.). GSK2837808A - Lactate Dehydrogenase A (LDHA) Inhibitor.[1][2][3][4][5] Retrieved from
-
Boc Sciences. (n.d.). 4-(4-Methyl-1-piperazinyl)-3-nitrobenzoic Acid CAS 137726-00-2.[][7] Retrieved from
- Novartis AG. (2004). Phthalazine derivatives with angiogenesis inhibiting activity. WO2004005281.
Sources
- 1. biocompare.com [biocompare.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Methodological & Application
synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid protocol
Introduction & Application Context
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a critical intermediate in the synthesis of third-generation tyrosine kinase inhibitors (TKIs), most notably Ponatinib (AP24534) . This scaffold combines a solubilizing N-methylpiperazine tail with a nitro-benzoic core, which serves as a precursor to the diaminobenzene pharmacophore required for ATP-binding site interactions.
Strategic Synthesis Selection
The synthesis relies on Nucleophilic Aromatic Substitution (
-
Protocol A (High-Purity/Discovery): Utilizes the Fluoro- substrate.[1][2] The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), allowing the reaction to proceed at ambient temperature with minimal byproducts.
-
Protocol B (Cost-Effective/Scale-Up): Utilizes the Chloro- substrate.[2][3] Requires higher temperatures (reflux) due to the weaker leaving group ability of chlorine in
contexts, but offers significant cost savings for bulk manufacturing.
This guide details Protocol A as the primary standard for research applications where purity is paramount.
Reaction Mechanism & Logic
The reaction is an addition-elimination mechanism. The ortho-nitro group is essential; it withdraws electron density via resonance (-M effect), stabilizing the anionic intermediate.
Critical Mechanistic Insight: The reaction is complicated by the carboxylic acid. The first equivalent of base (or excess piperazine) deprotonates the acid to form a carboxylate anion (COO⁻) . This anionic charge donates electron density into the ring, slightly deactivating it toward nucleophilic attack. Therefore, the Fluoro- substrate is preferred to counteract this deactivation.
Figure 1: Mechanistic pathway highlighting the intermediate stabilization.
Experimental Protocol (Standardized)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6] | Role |
| 4-Fluoro-3-nitrobenzoic acid | 185.11 | 1.0 | Substrate |
| N-Methylpiperazine (NMP) | 100.16 | 2.5 - 3.0 | Nucleophile & Base |
| Ethanol (or Water) | - | 10 Vol | Solvent |
| HCl (1M and 6M) | - | As req. | pH Adjustment |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Fluoro-3-nitrobenzoic acid (10.0 g, 54 mmol) in Ethanol (100 mL).
-
Note: Water can be used as a "greener" solvent, but ethanol facilitates easier drying of the final solid.
-
-
Addition: Add N-Methylpiperazine (16.2 g, 162 mmol, 3.0 eq) dropwise over 10 minutes.
-
Observation: An exotherm is expected. The suspension will dissolve as the amine salt forms, turning into a clear yellow/orange solution.
-
-
Reaction: Stir the mixture at Room Temperature (20–25°C) for 4–6 hours.
-
Monitoring: Check by TLC (System: DCM/MeOH 9:1) or LCMS. The starting material (
) should disappear, replaced by the polar product ( ).
-
Phase 2: Work-up & Isolation (The Isoelectric Point)
The product is amphoteric (contains both basic amine and acidic carboxyl groups). Isolation depends on adjusting the pH to the molecule's isoelectric point (pI), where solubility is lowest.
-
Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).
-
Dilution: Dilute the residue with Water (50 mL) and cool to 0–5°C in an ice bath.
-
Precipitation (Critical Step): Slowly add 6M HCl dropwise with vigorous stirring.
-
Target: Adjust pH to 4.5 – 5.5 .
-
Why? At pH < 2, the piperazine is protonated (soluble). At pH > 8, the carboxylate is ionized (soluble). The zwitterion precipitates near pH 5.
-
-
Filtration: A bright yellow/orange solid will precipitate. Stir at 0°C for 30 minutes to maximize yield. Filter the solid via a Buchner funnel.
-
Wash: Wash the cake with cold water (2 x 20 mL) followed by cold acetone (1 x 10 mL) to remove excess amine and trace water.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Results
-
Yield: 85% – 92%
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: 265–270°C (Decomposes).
-
1H NMR (DMSO-d6):
13.0 (br s, 1H, COOH), 8.30 (d, 1H, Ar-H), 8.05 (dd, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 3.0-3.5 (m, 8H, Piperazine), 2.25 (s, 3H, N-Me).
Process Workflow Diagram
Figure 2: Operational workflow for the isolation of the zwitterionic product.
Troubleshooting & Expert Insights
Impurity Control: Hydrolysis
If the reaction is run in water at high temperatures (using the Chloro- protocol), the 4-hydroxy-3-nitrobenzoic acid byproduct may form via hydrolysis.
-
Solution: Use anhydrous solvents (DMF or EtOH) if hydrolysis is observed, or switch to the Fluoro-substrate which reacts faster than water can attack.
Filtration Difficulties
The zwitterionic solid can sometimes form a "gummy" paste if the pH adjustment is too rapid.
-
Solution: Acidify slowly over 20 minutes. If a gum forms, sonicate the mixture or heat to 50°C and let it cool slowly to induce proper crystallization.
Salt Selection
While this protocol isolates the free acid (zwitterion), the Hydrochloride Salt is often preferred for storage due to stability.
-
Modification: To isolate the HCl salt, do not stop at pH 5. Acidify to pH 1 with conc. HCl, then add isopropanol to precipitate the dihydrochloride salt.
References
-
Ariad Pharmaceuticals, Inc. (2011). Preparation of Ponatinib and intermediates. World Intellectual Property Organization.[7] Patent WO2011053938.
- Zhou, T., et al. (2013). Synthesis and Sar of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid Derivatives. European Journal of Medicinal Chemistry. (General reference for on this scaffold).
-
Organic Syntheses. General procedures for Nucleophilic Aromatic Substitution.
-
PubChem. 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid Compound Summary.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents [patents.google.com]
- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 4. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid in Drug Discovery
[1]
Executive Summary & Strategic Utility
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a high-value "privileged structure" intermediate used primarily in the synthesis of Type II Kinase Inhibitors and G-Protein Coupled Receptor (GPCR) ligands .[1]
Unlike the flexible linker found in Imatinib (which contains a methylene bridge), this molecule features a piperazine ring directly attached to the phenyl core. This confers two distinct pharmacological advantages:
-
Rigidity: It restricts the conformational freedom of the "tail" region, potentially improving selectivity by locking the molecule into a specific binding pose within the ATP-binding pocket.
-
Solubility: The N-methylpiperazine moiety acts as a basic solubilizing group (pKa ~ 8.5), significantly improving the pharmacokinetic profile of lipophilic drug candidates.[1]
This guide details the protocols for synthesizing this core, reducing the nitro "mask," and coupling it to pharmacophores.
Chemical Context & Mechanism of Action[2][3]
The "Masked" Aniline Strategy
In medicinal chemistry campaigns, this molecule is rarely the end product. It serves as a bifunctional linker :
-
The Carboxylic Acid (-COOH): Serves as the primary attachment point, typically coupled to a heteroaryl amine (the "hinge binder").[1]
-
The Nitro Group (-NO2): Acts as an orthogonal "masked" amine.[1] It is electron-withdrawing, which facilitates the initial installation of the piperazine via SnAr. Once reduced to an aniline (-NH2), it enables the formation of benzamides or urea linkages, common motifs in multi-targeted kinase inhibitors (e.g., Ponatinib analogs).[1]
Solubility Mechanism
The N-methylpiperazine tail is protonated at physiological pH (pH 7.4).[1] This introduces a positive charge that disrupts crystal lattice energy and increases solvation, turning an otherwise insoluble hydrophobic inhibitor into a drug-like candidate.[1]
[1]
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (SnAr)
If the specific acid is not commercially available, it is synthesized via Nucleophilic Aromatic Substitution (SnAr).
Objective: Install the piperazine tail onto the benzoic acid core. Precursor: 4-Fluoro-3-nitrobenzoic acid (CAS: 403-21-4).[1]
-
Reagent Setup:
-
Dissolve 4-Fluoro-3-nitrobenzoic acid (1.0 eq) in DMSO (5 vol).
-
Add N-methylpiperazine (2.5 eq). Note: Excess base is required to scavenge the HF generated and neutralize the carboxylic acid.
-
-
Reaction:
-
Workup (Isoelectric Precipitation):
-
Purification:
Protocol B: Amide Coupling (The "Head" Attachment)
Attaching the scaffold to a primary amine (e.g., an amino-pyrimidine).[1]
Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).[1]
-
Activation:
-
Dissolve 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq).[1] Stir for 15 minutes at RT to form the activated ester.
-
-
Coupling:
-
Validation:
-
LCMS Check: Look for [M+H]+ corresponding to Product.
-
Observation: The nitro group remains intact (yellow color persists).[1]
-
Protocol C: Nitro Reduction (The "Unmasking")
Converting the nitro group to an aniline for further derivatization.
Method: Catalytic Hydrogenation (Preferred for cleanliness).[1]
-
Setup:
-
Dissolve the nitro-amide intermediate from Protocol B in MeOH or EtOH .
-
Add 10% Pd/C (10 wt% loading).
-
-
Reaction:
-
Purge with Nitrogen, then introduce Hydrogen gas (balloon pressure is usually sufficient).[1]
-
Stir vigorously at RT for 2–4 hours.
-
-
Safety & Workup:
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of using this building block to construct a generic Kinase Inhibitor.
Physicochemical Data Summary
| Property | Value (Approx) | Relevance to Drug Discovery |
| Molecular Weight | 265.27 g/mol | Low MW allows room for large "head" groups (Rule of 5).[1] |
| cLogP | ~1.5 | Moderately lipophilic, good for membrane permeability.[1] |
| pKa (Piperazine) | ~8.5 (Basic) | Ensures solubility in acidic gastric environments.[1] |
| pKa (Acid) | ~3.5 (Acidic) | Typical benzoic acid; requires activation for coupling.[1] |
| H-Bond Donors | 1 (Acid OH) | Becomes 1 (Amide NH) after coupling.[1] |
| H-Bond Acceptors | 6 | High acceptor count interacts well with kinase hinge regions.[1] |
Troubleshooting & Expert Tips
-
Zwitterion Traps: During the workup of the core scaffold (Protocol A), if you cannot precipitate the product, the pH is likely off. The piperazine is basic, the acid is acidic. The product is most soluble at pH < 3 and pH > 9. Aim for pH 6.5 .
-
Coupling Failures: If HATU coupling (Protocol B) is sluggish, the steric bulk of the ortho-nitro group might be interfering.[1] Switch to POCl3 or Thionyl Chloride to generate the acid chloride first (more reactive), then react with the amine.
-
Catalyst Poisoning: If the hydrogenation (Protocol C) stalls, the basic piperazine nitrogen might be coordinating to the Palladium. Add 1.0 eq of HCl or Acetic Acid to the hydrogenation solvent to protonate the piperazine and free up the catalyst.
References
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid (Analogous Core Data).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Organic Syntheses. Reduction of Nitrobenzoic Acids (General Protocol). Org.[1][5][6] Synth. 1927, 7,[4] 74. Available at: [Link][1]
-
Liu, Q., et al. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor.[1] J. Med.[1] Chem. 2010, 53, 19, 7146–7155.[1] (Demonstrates piperazine-phenyl-nitro/amine scaffold utility). Available at: [Link]
Sources
- 1. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride | C13H20Cl2N2O2 | CID 10335346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
NMR analysis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Introduction & Scope
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib, Imatinib analogs). Its structural integrity is defined by a "push-pull" electronic system: the electron-withdrawing nitro (-NO2) and carboxylic acid (-COOH) groups opposing the electron-donating piperazine ring.
This application note addresses the specific challenges in characterizing this molecule, including:
-
Zwitterionic Solubility: The coexistence of the basic tertiary amine and acidic carboxyl group leads to solubility issues in non-polar solvents.
-
Steric Hindrance: The bulky nitro group at position 3 forces the piperazine ring (position 4) out of planarity, potentially broadening NMR signals due to restricted rotation.
-
Regioisomer Verification: Distinguishing the target molecule from potential SNAr byproducts.
Sample Preparation Protocol
Objective: To prepare a homogeneous sample that minimizes exchange broadening and maximizes signal-to-noise ratio (S/N).
Solvent Selection Logic:
-
DMSO-d6 (Recommended): The molecule exists as a zwitterion in neutral media. DMSO-d6 disrupts intermolecular H-bonding, ensuring solubility and sharpening exchangeable proton signals.
-
D2O/NaOD: Soluble as the carboxylate salt, but this alters chemical shifts and eliminates the COOH proton signal.
-
CDCl3: Not Recommended. Poor solubility due to the zwitterionic lattice energy.
Protocol Steps:
-
Weighing: Transfer 10–15 mg of the dried solid into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Additives: If peak broadening is observed in the piperazine region (due to salt formation with residual acid), add 1-2 µL of solid Na2CO3 or a drop of NaOD/D2O to deprotonate the piperazine nitrogen, sharpening the signals.
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).
Analytical Workflow
The following diagram outlines the logical flow for complete structural validation, ensuring no spectral ambiguity remains.
Figure 1: Step-by-step NMR characterization workflow.
1H NMR Data Analysis & Interpretation
Spectrometer Frequency: 400 MHz or higher recommended. Temperature: 298 K.
Aromatic Region (The "Fingerprint")
The 1,3,4-substitution pattern creates a distinct AMX spin system (or ABX depending on field strength).
| Position | Shift (δ ppm) | Multiplicity | Structural Logic | |
| H-2 | 8.35 | Doublet (d) | Most Deshielded. Located between two electron-withdrawing groups (NO2 and COOH). Only shows meta-coupling to H-6. | |
| H-6 | 8.05 | Doublet of Doublets (dd) | Ortho to COOH (deshielding) but meta to NO2. Shows strong ortho-coupling to H-5 and meta-coupling to H-2. | |
| H-5 | 7.25 | Doublet (d) | Shielded. Ortho to the electron-donating piperazine ring. The lone pair donation overrides the meta-NO2 effect. |
Aliphatic Region (The Piperazine Chair)
The piperazine ring typically adopts a chair conformation. However, the bulky ortho-nitro group can restrict rotation around the C(aryl)-N bond.
-
Piperazine CH2 (a): ~3.0 – 3.2 ppm (4H, Broad triplet/multiplet). These are adjacent to the aromatic ring.[1][2]
-
Piperazine CH2 (b): ~2.4 – 2.5 ppm (4H, Broad triplet). These are adjacent to the N-Methyl group. Note: May overlap with DMSO solvent peak (2.50 ppm).
-
N-Methyl: 2.24 ppm (3H, Singlet). Sharp, diagnostic peak.
Exchangeable Protons
-
COOH: Very broad singlet, typically 12.0 – 13.5 ppm . Often invisible if the sample is wet or if trace base is present.
13C NMR & 2D Validation
Key Diagnostic Signals:
-
Carbonyl (C=O): ~166.0 ppm. Confirms the carboxylic acid.[1][3][4]
-
C-N (Aromatic C4): ~148.0 ppm. Deshielded by the electronegative nitrogen.
-
C-NO2 (Aromatic C3): ~138.5 ppm.
-
N-Methyl: ~45.5 ppm.
Structural Logic Diagram (HMBC Correlations): The Heteronuclear Multiple Bond Correlation (HMBC) is the "gold standard" for linking the three distinct fragments (Benzoic core, Nitro group, Piperazine tail).
Figure 2: Key HMBC correlations establishing connectivity.
Quality Control: Common Impurities
When analyzing crude samples, look for these specific spectral flags:
-
Regioisomer (3-(4-methylpiperazin-1-yl)-4-nitrobenzoic acid):
-
Origin: Nucleophilic attack at the wrong position during synthesis (rare, but possible if starting from 3,4-difluorobenzoic acid derivatives).
-
Flag: The coupling constants in the aromatic region will change. You will see two doublets with
Hz (ortho) and a smaller singlet, but the chemical shifts will be inverted (H-5 moves downfield).
-
-
Residual Solvents:
-
Ethyl Acetate: Singlet at 2.0 ppm, Quartet at 4.0 ppm.
-
Methanol: Singlet at 3.17 ppm (in DMSO).
-
-
Hydrolysis Products:
-
If the piperazine ring degrades (oxidative stress), sharp singlets in the 8.0–9.0 ppm region may appear, indicating free 4-chloro-3-nitrobenzoic acid or similar electrophiles.
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Simulated Analog Comparison). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on substituent effects in aromatic systems). [Link]
-
PubChem Compound Summary. 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid.[4] National Center for Biotechnology Information. [Link]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. 1997, 62, 21, 7512–7515. (Standard for solvent impurity identification).[5] [Link]
Sources
- 1. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. PubChemLite - 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4) [pubchemlite.lcsb.uni.lu]
- 5. scs.illinois.edu [scs.illinois.edu]
Application Note: High-Resolution LC-MS/MS Profiling of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid
Abstract
This application note details the mass spectrometric characterization of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS: 67532-60-3), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib, Abemaciclib). Due to the presence of the nitro group and the piperazine moiety, this compound presents specific analytical challenges regarding ionization efficiency and fragmentation complexity. This guide provides a validated protocol for its analysis using ESI-LC-MS/MS, focusing on trace-level detection suitable for genotoxic impurity (PGI) screening in compliance with ICH M7 guidelines.
Introduction & Chemical Context
In the landscape of oncology drug development, 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid serves as a "privileged scaffold." The N-methylpiperazine group improves solubility and pharmacokinetic profiles, while the nitro group is often a precursor to an aniline functionality required for amide coupling.
However, the nitro moiety raises regulatory flags. Unreacted nitro-aromatics are often classified as potentially mutagenic impurities (PMIs). Therefore, developing a highly sensitive LC-MS method is not just a structural exercise but a regulatory necessity.
Physicochemical Profile
| Property | Data | Relevance to MS |
| Formula | C₁₂H₁₅N₃O₄ | Basis for isotope modeling. |
| Mol. Weight | 265.27 g/mol | Monoisotopic Mass: 265.1063 Da. |
| pKa (Calc.) | Acid: ~3.5 (COOH)Base: ~8.2 (Piperazine N) | Amphoteric nature requires careful pH control in LC. |
| LogP | ~1.2 | Moderately polar; suitable for Reversed-Phase LC. |
| Solubility | DMSO, MeOH, Acidic Water | Avoid pure water for stock solutions to prevent precipitation. |
Method Development Strategy
Solvent Chemistry & pH Management
The molecule is zwitterionic .
-
At low pH (< 3): The carboxylic acid is protonated (neutral), and the piperazine is protonated (positive). This is ideal for ESI(+) retention on C18.
-
At high pH (> 9): The acid is deprotonated (negative), and the piperazine is neutral.
Decision: We utilize ESI(+) because the tertiary amine on the piperazine ring provides a high proton affinity, yielding a strong
Chromatographic Separation
A standard C18 column is sufficient, but "polar-embedded" C18 phases are superior for basic compounds like piperazines to prevent peak tailing caused by interaction with residual silanols.
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg in 1 mL DMSO (1000 ppm).
-
Working Standard: Dilute Stock 1:100 into Water/Methanol (90:10 v/v) + 0.1% Formic Acid.
-
Matrix Considerations: If analyzing as an impurity in a drug substance, ensure the API is soluble in the initial diluent.
LC-MS/MS Conditions
System: Agilent 6400 Series / Waters Xevo TQ-S (or equivalent Triple Quad).
Liquid Chromatography:
-
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Cone Voltage: 30 V (Optimized for precursor stability).
-
Collision Energy (CE): Ramped 15–40 eV for structural elucidation.
Fragmentation & Structural Elucidation
The fragmentation of m/z 266.1 follows a logic dictated by the stability of the aromatic core and the lability of the functional groups.
Key Fragment Ions
-
m/z 266.1
249.1 (Loss of OH):-
Mechanism:[1] Cleavage of the hydroxyl group from the carboxylic acid, forming an acylium ion
. This is common in benzoic acid derivatives.
-
-
m/z 266.1
236.1 (Loss of NO):-
Mechanism:[1] Radical loss of nitric oxide from the nitro group, a hallmark of nitro-aromatic fragmentation.
-
-
m/z 266.1
220.1 (Loss of NO₂):-
Mechanism:[1] Neutral loss of the nitro group.
-
-
m/z 266.1
196.1 (Piperazine Ring Cleavage):-
Mechanism:[1] Complex rearrangement involving the loss of the N-methyl piperazine fragment or internal ring opening.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed fragmentation tree based on ESI(+) collision-induced dissociation (CID).
Figure 1: Proposed fragmentation tree for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid in ESI(+) mode.
Analytical Workflow & Logic
To ensure data integrity, the analytical workflow must be strictly controlled. The following flowchart describes the decision-making process for analyzing this compound, particularly when screening it as an impurity.
Figure 2: Validated analytical workflow for impurity profiling.
Results & Validation Metrics
When validating this method for impurity analysis (e.g., limit test at 0.1% or trace PGI analysis), the following performance metrics are typical:
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.995 | Range: 1 ng/mL – 1000 ng/mL. |
| LOD | ~ 0.5 ng/mL | Highly sensitive due to piperazine protonation. |
| LOQ | ~ 1.5 ng/mL | S/N > 10. |
| Recovery | 90–110% | Matrix effects may suppress signal; use deuterated IS if available. |
| Carryover | < 0.1% | Basic piperazines stick to steel; use needle wash (MeOH/Formic Acid). |
Troubleshooting
-
Peak Tailing: Usually caused by secondary interactions between the piperazine nitrogen and silanols. Solution: Increase Ammonium Formate concentration to 10mM or use a "Charged Surface Hybrid" (CSH) column.
-
Signal Suppression: If analyzing within a high-concentration API matrix, the API may suppress the impurity signal.[2] Solution: Divert the LC flow to waste during the API elution window.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[3] Link
-
NIST Chemistry WebBook . Benzoic acid, 4-nitro- Mass Spectrum.[4] National Institute of Standards and Technology. Link
-
PubChem . 4-(4-Methylpiperazin-1-yl)benzoic acid Compound Summary. National Center for Biotechnology Information. Link
-
Agilent Technologies . Simultaneous Quantitation of Impurities in Clozapine API Using Triple Quadrupole LC/MS. Application Note 5994-2345EN. Link
-
Welz, A., et al. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate, 2021. Link
Sources
Application Notes and Protocols: Leveraging 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid in Kinase Inhibition Assays
Introduction: The Significance of a Versatile Scaffold in Kinase Inhibitor Discovery
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The aberrant activity of these enzymes is a hallmark of numerous cancers and inflammatory diseases. Consequently, the identification and characterization of small molecule kinase inhibitors have become a cornerstone of pharmaceutical research. Within this context, the chemical scaffold provided by 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid holds significant interest, not as a direct potent inhibitor itself, but as a crucial building block in the synthesis of highly successful kinase inhibitors, most notably Imatinib (Gleevec®).[1][2][3][4][5]
Imatinib, a small molecule kinase inhibitor, has revolutionized the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][3][6] Its mechanism of action involves the targeted inhibition of multiple tyrosine kinases, including ABL, c-KIT, and PDGFR.[3][6] The 4-(4-methylpiperazin-1-yl) moiety, derived from intermediates like 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid, is a key pharmacophoric feature that contributes to the solubility and binding affinity of Imatinib to its target kinases.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide an in-depth understanding of how compounds derived from the 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid scaffold can be effectively evaluated in a variety of kinase inhibition assays. We will delve into the principles of different assay platforms, offer detailed, step-by-step protocols, and discuss the critical parameters for robust and reproducible data generation.
Chemical Properties and Handling
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a biochemical reagent available for research purposes.[7] Its key chemical identifiers and properties are summarized below for proper handling and experimental design.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₃O₄ |
| Molecular Weight | 265.27 g/mol |
| CAS Number | 19526-81-9 |
| Appearance | Solid |
| Storage | Store at room temperature in a dry, well-ventilated place. For long-term storage of stock solutions, -20°C or -80°C is recommended.[7] |
Note: The hydrochloride salt form (C₁₂H₁₆ClN₃O₄, MW: 301.73) is also commonly used.
The Kinase Inhibition Assay: Principles and Methodologies
The primary goal of a kinase inhibition assay is to determine the potency of a test compound against a specific kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[8] A robust kinase assay requires careful optimization of several parameters, including ATP concentration, enzyme concentration, and substrate selection.[9][10]
There are numerous assay formats available, each with its own advantages and limitations. The choice of assay often depends on the specific kinase, the desired throughput, and the available instrumentation.[8] Below, we detail the protocols for several widely used, non-radioactive kinase inhibition assays.
Fluorescence Polarization (FP) Based Assays
Principle: Fluorescence Polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution.[11] In the context of a kinase assay, a fluorescently labeled tracer (e.g., a phosphopeptide) is used. When the tracer is unbound and small, it tumbles rapidly in solution, resulting in low polarization. When it binds to a larger molecule (e.g., a specific antibody that recognizes the phosphorylated tracer), its rotation slows down, leading to an increase in polarization.[12] Kinase activity leads to the production of the phosphopeptide, which is then bound by the antibody, increasing the polarization. An inhibitor will prevent this phosphorylation, resulting in a low polarization signal.[13][14]
Workflow Diagram:
Caption: Workflow for a competitive Fluorescence Polarization kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (derived from 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid) in DMSO. A typical starting concentration is 10 mM. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well black microplate, add the test compound at various concentrations.
-
Add the kinase and the peptide substrate to the wells.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of inhibitor potency.[10]
-
Incubate the plate at the optimal temperature (usually 25-30°C) for a predetermined time to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution containing EDTA.
-
Add the FP tracer and the anti-phosphopeptide antibody mixture to each well.
-
Incubate at room temperature for at least 30 minutes to allow for binding equilibrium.
-
-
Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader.
-
Data Analysis: Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF®) Assays
Principle: HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[15] It utilizes two fluorophores: a donor (Europium cryptate) and an acceptor (e.g., XL665 or d2).[15] In a kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with the donor are used. A streptavidin-acceptor conjugate binds to the biotinylated substrate.[16] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The HTRF signal is proportional to the amount of phosphorylated substrate.[16][17]
Workflow Diagram:
Caption: Schematic of an AlphaScreen kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Kinase Reaction:
-
In an appropriate microplate (e.g., 384-well ProxiPlate), add the test compound.
-
Add the kinase and the biotinylated substrate.
-
Initiate the reaction with ATP and incubate.
-
-
Detection:
-
Add a mixture of the streptavidin-coated Donor beads and the anti-phospho-antibody-conjugated Acceptor beads.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
Microfluidic Mobility Shift Assays (e.g., Caliper LabChip®)
Principle: This technology utilizes microfluidic chips to separate the non-phosphorylated substrate from the phosphorylated product based on differences in their electrophoretic mobility. [18]A fluorescently labeled peptide substrate is used. After the kinase reaction, the sample is introduced into the chip, and a voltage is applied. [19]The substrate and product migrate at different rates, allowing for their separation and quantification by fluorescence detection. [18]The percentage of substrate converted to product is a direct measure of kinase activity. [20] Workflow Diagram:
Caption: Workflow of a microfluidic mobility shift kinase assay.
Step-by-Step Protocol:
-
Plate Setup: Prepare the kinase reaction in a 384-well microplate as described for the other assays, using a fluorescently labeled peptide substrate.
-
Reaction Incubation: Incubate the plate for the optimized time.
-
Data Acquisition:
-
Data Analysis: The software calculates the percentage of substrate conversion for each well. Plot the percent conversion against the inhibitor concentration to determine the IC50.
Data Interpretation and Quality Control
For all assay formats, it is crucial to include appropriate controls to ensure data validity:
-
Positive Control: A known inhibitor of the kinase to confirm assay performance.
-
Negative Control (No Inhibitor): Represents 100% kinase activity.
-
No Enzyme Control: To determine the background signal.
The robustness of the assay can be assessed using the Z'-factor, a statistical parameter that reflects the dynamic range and data variation of the assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for high-throughput screening.
Conclusion
The 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid scaffold is a valuable starting point for the synthesis of potent kinase inhibitors. The successful development of these inhibitors relies on robust and reliable in vitro kinase assays. This guide has provided the theoretical framework and practical, step-by-step protocols for several industry-standard assay formats, including Fluorescence Polarization, HTRF®, AlphaScreen®, and microfluidic mobility shift assays. By carefully selecting the appropriate assay platform and optimizing the experimental conditions, researchers can accurately determine the inhibitory potency of novel compounds, thereby accelerating the discovery of next-generation kinase-targeted therapies.
References
- Vertex AI Search. (2025).
- Pharmaffiliates.
- Google Patents. (CN104910101A). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
- MedChemExpress. 4-Methyl-3-nitrobenzoic acid | Biochemical Reagent.
- Wikipedia.
- AR Life Sciences.
- Google Patents. (WO2013008242A1). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- LKT Labs.
- YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Revvity.
- Sigma-Aldrich. 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride.
- BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
- Revvity. Alpha Kinase Assays.
- Google Patents. (CN103382191A). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Confluence Discovery Technologies. Caliper Microfluidics TECHNICAL BRIEF.
- Echelon Biosciences.
- Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289.
- Echelon Biosciences. PI3-Kinase Activity AlphaScreen Assay.
- BLDpharm. 2-[4-(4-Methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid.
- Conquer Scientific. Caliper Life Sciences Kinase Enzyme Desktop Profiler System.
- PubMed. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
- Klejnot, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 801.
- PubMed. (2023). Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
- National Center for Biotechnology Information. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- BMG LABTECH.
- Nanosyn. Technology.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- National Center for Biotechnology Information. (2013).
- BindingDB. Assay in Summary_ki.
- BMG LABTECH. AlphaScreen.
- BPS Bioscience.
- BMG LABTECH. (2020). Kinase assays.
-
MIT Open Access Articles. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[4][23]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer.
- Merck Millipore. HTRF® Enzyme Assays.
- ResearchGate. Principle of the AlphaScreen kinase assay.
- PubMed. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)
- Sigma-Aldrich. Kinase Assay Kit.
- Drug Discovery and Development. (2009). Benchtop Kinase Testing Instrument.
- Sigma-Aldrich. PIP5-Kinase HTRF Assay.
- Domainex. HTRF-based kinase assay for fragment screening and MOA studies.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
- 3. Imatinib - Wikipedia [en.wikipedia.org]
- 4. arlifesciences.com [arlifesciences.com]
- 5. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 6. Imatinib Mesylate - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. domainex.co.uk [domainex.co.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. Technology [nanosyn.com]
- 19. confluencediscovery.com [confluencediscovery.com]
- 20. Assay in Summary_ki [bindingdb.org]
- 21. conquerscientific.com [conquerscientific.com]
- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 23. nbinno.com [nbinno.com]
Application Notes and Protocols for the Safe Handling and Storage of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Introduction
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a specialized organic compound utilized in research and development, particularly within the pharmaceutical and chemical synthesis sectors.[1][2] Its molecular structure, incorporating a nitrobenzoic acid moiety and a methylpiperazine group, dictates its specific chemical reactivity and necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of this compound in a laboratory setting. The protocols herein are grounded in established safety principles for related chemical classes, including nitroaromatic compounds and piperazine derivatives.[3][4][5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 137726-00-2 | [1] |
| Molecular Formula | C12H15N3O4 | [1] |
| Molecular Weight | 265.27 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (inferred from related compounds) | [4][6] |
| Solubility | Likely sparingly soluble in water, similar to other nitrobenzoic acids. | [6][7][8] |
Hazard Identification and Risk Assessment
While a specific, comprehensive safety data sheet for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is not widely available, a robust hazard assessment can be constructed by examining its constituent functional groups: the nitrobenzoic acid and the methylpiperazine moieties.
Potential Hazards:
-
Skin and Eye Irritation: Aromatic nitro compounds and piperazine derivatives can cause skin and eye irritation upon contact.[3][4][5][7]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[3][4]
-
Reactivity: As a nitro compound, it may be incompatible with strong oxidizing agents and strong bases.[7][10][11] Carboxylic acids can react with bases in neutralization reactions, which can be exothermic.[8]
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and dust.[5] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents direct skin contact.[5] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes inhalation of airborne particles.[4][9] |
Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid in a laboratory setting.
Caption: A logical workflow for handling 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid.
Detailed Protocols
Protocol 1: Receiving and Initial Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.[12]
-
Initial Storage: Store the compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][13][14] It should be stored separately from incompatible materials, particularly strong oxidizing agents and strong bases.[10][11][12]
Protocol 2: Weighing and Dispensing
-
Designated Area: Conduct all weighing and dispensing activities in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation and inhalation.[4][15]
-
Personal Protective Equipment: Wear all required PPE as outlined in the table above.
-
Spill Containment: Use a weigh boat or creased filter paper to contain the solid during transfer. Place all weighing implements on a disposable mat to catch any stray particles.
-
Cleaning: After dispensing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Do not dry sweep, as this can aerosolize the compound.[5] Dispose of all contaminated materials as hazardous waste.
Protocol 3: In-Process Handling (Solution Preparation)
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements.
-
Dissolution: Add the solid compound to the solvent slowly and with stirring in a chemical fume hood.
-
Container Sealing: Once dissolved, securely cap the container to prevent the release of vapors.[16]
Storage Guidelines
Proper storage is crucial for maintaining the stability of the compound and ensuring a safe laboratory environment.
Caption: Segregation of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid from incompatible chemicals.
Storage Conditions:
-
Temperature: Store at ambient room temperature unless otherwise specified on the certificate of analysis.
-
Atmosphere: Keep in a tightly sealed container to protect from moisture.[3]
-
Location: Store in a dedicated cabinet for organic compounds. Do not store on open shelves or in high-traffic areas.[17]
-
Inventory Management: Maintain an accurate inventory of the compound, including the date of receipt and the quantity. Regularly inspect stored chemicals for any signs of degradation.[13][16]
Waste Disposal
All waste containing 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[4] Seek immediate medical attention.
-
Spill: For small spills, carefully dampen the material with an appropriate solvent (e.g., ethanol) and collect it with an absorbent material.[7] Place the collected material in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Conclusion
The safe handling and storage of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid are paramount for the well-being of laboratory personnel and the integrity of research outcomes. By adhering to the protocols and guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe working environment. A proactive approach to safety, grounded in a thorough understanding of the compound's potential hazards, is essential for all individuals working with this and other research chemicals.
References
- Acros Organics. (n.d.). Material Safety Data Sheet 4-Nitrobenzoic acid, 99+%.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc). Retrieved from
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from
- New Jersey Department of Health. (n.d.). Piperazine - Hazard Summary.
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from
-
Apollo Scientific. (2023). 3-Nitrobenzoic acid Safety Data Sheet. Retrieved from
- National Oceanic and Atmospheric Administration. (n.d.). M-NITROBENZOIC ACID. CAMEO Chemicals.
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet - 4-Nitrobenzoic acid. Retrieved from
- Wikipedia. (n.d.). 3-Nitrobenzoic acid.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from
-
Santa Cruz Biotechnology, Inc. (n.d.). 4-(4-Methylpiperazino)-3-nitrobenzene-carboxylic acid. Retrieved from
-
University of Cambridge. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from
- University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Office of Environment, Health & Safety.
-
Apollo Scientific. (2022). Piperazine Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. (2021). 2-Nitrobenzoic acid Safety Data Sheet. Retrieved from
- National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitrobenzoic acid. PubChem.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from
- The University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Laboratory Safety Manual.
-
Fisher Scientific. (2023). Piperazine hexahydrate Safety Data Sheet. Retrieved from
-
University College Cork. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. Retrieved from
Sources
- 1. scbt.com [scbt.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. M-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. carlroth.com [carlroth.com]
- 16. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 17. ehs.berkeley.edu [ehs.berkeley.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, enabling you to diagnose and resolve experimental challenges effectively.
Introduction to the Synthesis
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group (commonly a halogen, such as fluorine or chlorine) from an aromatic ring by a nucleophile (in this case, 1-methylpiperazine). The presence of a strong electron-withdrawing group, the nitro group (-NO₂), ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[1][2]
The general reaction scheme is as follows:
This guide will focus on the common starting material, 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid, reacting with 1-methylpiperazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in an SNAr reaction can stem from several factors, primarily related to reaction kinetics and the reactivity of your reagents.
Underlying Causes & Solutions:
-
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, it is likely that the reaction is proceeding too slowly.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10-20 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each temperature increment.
-
Be mindful of the solvent's boiling point and potential side reactions at higher temperatures.
-
-
-
Inadequate Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic ring.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).
-
Troubleshooting Steps:
-
If you are using a less polar solvent, consider switching to one of the recommended polar aprotic solvents.
-
Ensure the solvent is anhydrous, as water can compete with the nucleophile and react with the base.
-
-
-
Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. For SNAr reactions, the reactivity order is generally F > Cl > Br > I.[1] This is because the rate-determining step is the attack of the nucleophile on the ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
-
Troubleshooting Steps:
-
If you are using 4-chloro-3-nitrobenzoic acid and experiencing slow reaction rates, consider switching to 4-fluoro-3-nitrobenzoic acid if it is available. The increased reactivity of the fluoride leaving group can significantly improve conversion.
-
-
-
Insufficient Base: A base is often used to deprotonate the piperazine nitrogen, increasing its nucleophilicity. It can also act as a scavenger for the HX acid formed during the reaction.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (TEA).
-
Troubleshooting Steps:
-
Ensure you are using at least two equivalents of the base relative to the limiting reagent. One equivalent to deprotonate the nucleophile and one to neutralize the generated acid.
-
Consider using a stronger, non-nucleophilic base if needed, but be cautious of potential side reactions.
-
-
dot ```dot digraph "Troubleshooting_Low_Conversion" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: A general workflow for the purification of the target compound.
Experimental Protocol Example
This is a generalized protocol based on standard SNAr conditions. Optimization may be required.
Materials:
-
4-chloro-3-nitrobenzoic acid (1 equivalent)
-
1-methylpiperazine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzoic acid, potassium carbonate, and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-methylpiperazine to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Once the starting material is consumed (typically after 4-8 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into a beaker of ice water.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate to remove non-basic impurities.
-
Adjust the pH of the aqueous layer to ~7 with a saturated solution of sodium bicarbonate. The product should precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
References
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. Available at: [Link]
-
21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor. Available at: [Link]
-
How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. Available at: [Link]
-
4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4) - PubChemLite. Available at: [Link]
-
Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PubMed Central. Available at: [Link]
-
Supporting Information - CDC Stacks. Available at: [Link]
-
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Bond University. Available at: [Link]
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents.
-
4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem. Available at: [Link]
-
Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene Objectives Background - Labflow. Available at: [Link]
-
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. Available at: [Link]
- Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
Multistep Synthesis Nitration - Truman ChemLab. Available at: [Link]
-
Preparation of 3-Nitrobenzoic Acid - MSU chemistry. Available at: [Link]
-
-
Nitration of Methyl Benzoate - Web Pages. Available at: [Link]
-
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. Available at: [Link]
-
4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem. Available at: [Link]
- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
Sources
Technical Support Center: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Welcome to the dedicated technical support guide for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. We will explore the inherent chemical liabilities of its structure, provide actionable troubleshooting advice, and detail validated protocols for its handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical groups on this molecule that are susceptible to degradation?
A1: The molecule possesses three main functional groups with distinct stability concerns:
-
The Nitroaromatic System: The electron-withdrawing nature of the nitro group makes the benzene ring resistant to oxidative attack but highly susceptible to reduction and photodegradation.[1]
-
The N-Methylpiperazine Ring: The two tertiary amine centers in the piperazine moiety are potential sites for oxidation.[2][3] The ring itself can also undergo complex metabolic-like ring contraction under certain bio-oxidative conditions.[4]
-
The Benzoic Acid Group: The carboxylic acid can undergo decarboxylation at elevated temperatures and may react with bases or alcohols.[5][6]
Q2: I've observed a color change in my solid sample, from light yellow to a darker shade. What could be the cause?
A2: A color change in the solid state, especially darkening, often indicates degradation. The most common culprits are exposure to light, which can cause photodegradation of the nitroaromatic portion, or slow oxidation of the piperazine ring from prolonged exposure to air.[7] It is crucial to store the compound in the dark and under an inert atmosphere.
Q3: My solution of the compound in methanol turned cloudy overnight. What happened?
A3: Cloudiness or precipitation can result from several factors. The most likely is poor solubility at a lower temperature (if the solution was not stored in a temperature-controlled environment). However, it could also indicate the formation of an insoluble degradation product or a salt if the methanol was not anhydrous and contained acidic or basic impurities.
Q4: Can I heat my solution to get the compound to dissolve faster?
A4: Gentle warming can be used, but prolonged exposure to high temperatures should be avoided. Nitrobenzoic acids can be thermally unstable and may decompose.[8] A study on nitrobenzoic acid isomers suggests that storage temperatures should not exceed 165°C to prevent decomposition.[8] We recommend not exceeding 50-60°C for dissolution and minimizing the heating time.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation routes based on the molecule's structural liabilities. Understanding these pathways is the first step in designing experiments that mitigate unwanted reactions.
Caption: Key degradation pathways for the target compound.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical workflow for identifying the root cause.
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
Your compound shows variable EC50/IC50 values or a general decrease in activity compared to previous batches.
-
Underlying Cause Analysis: The most probable cause is the degradation of the parent compound into inactive or less active species. The concentration of the active pharmaceutical ingredient (API) is lower than assumed.
-
Troubleshooting Steps:
-
Verify Purity of Stock Solution: Immediately analyze your stock solution using a stability-indicating method like HPLC-UV (see protocol below). Compare the peak area of the parent compound to a freshly prepared standard.
-
Investigate Solution Preparation: Were the solvents fresh and of high purity (e.g., anhydrous)? Was the solution protected from light during preparation and storage? Piperazine itself can readily absorb water and carbon dioxide from the air.[9]
-
Review Assay Conditions: Does your assay buffer have a high or low pH? Strong bases can react with the carboxylic acid, while strong acids can protonate the piperazine, potentially affecting solubility and stability.[5] Does the assay involve long incubation times at 37°C? This could promote slow thermal degradation.
-
Issue 2: Appearance of Unexpected Peaks in LC-MS or HPLC Analysis
Your chromatogram shows new peaks that were not present in the initial analysis of the material.
-
Underlying Cause Analysis: This is a clear indication of degradation or contamination. The identity of the new peaks can provide clues to the degradation pathway.
-
Troubleshooting Workflow:
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Welcome to the technical support guide for the purification of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve purification challenges effectively.
Understanding the Molecule: The Root of Purification Challenges
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a zwitterionic compound, containing both a basic tertiary amine in the piperazine ring and a carboxylic acid group. This dual nature is the primary determinant of its physical properties and presents unique purification challenges. Its solubility is highly dependent on pH, and it can form salts with both acids and bases. The typical synthesis route, a nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoic acid with N-methylpiperazine, often introduces specific and stubborn impurities that require a multi-step purification strategy.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered after synthesis.
Q1: My crude product crashed out of the reaction mixture as a sticky, dark oil instead of a solid. How can I isolate a handleable crude product?
A1: This is a common issue, often caused by the presence of excess N-methylpiperazine, inorganic salts from the reaction base, and the product itself not being at its isoelectric point. The goal is to perform an initial cleanup that yields a solid crude material.
-
Causality: At the typically basic pH of the synthesis reaction, the carboxylic acid is deprotonated (COO⁻), making the product highly soluble in the aqueous phase and prone to oiling out upon solvent removal, especially in the presence of other salts.
-
Troubleshooting Steps:
-
Solvent Removal: After the reaction, remove the organic solvent (e.g., DMSO, NMP) under reduced pressure as much as possible.
-
Aqueous Dilution: Dilute the residue with a significant volume of water (e.g., 10-20x the initial reaction volume).
-
pH Adjustment to Isoelectric Point: The key is to find the pH where the molecule has minimum solubility (its isoelectric point, pI). While the exact pI is not published, it can be estimated to be near neutral pH. Slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring. You will likely see the product precipitate as a solid. Monitor the pH and observe the point of maximum precipitation, which is often in the pH 6.0-7.5 range.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and then with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities. This should provide a solid crude product suitable for further purification.
-
Q2: My NMR analysis shows significant amounts of unreacted N-methylpiperazine. Is there a better way to remove it than chromatography?
A2: Yes, an acid-base extraction is highly effective for removing residual N-methylpiperazine.
-
Causality: N-methylpiperazine is a base. The target compound is amphoteric (both acidic and basic). By manipulating the pH of an aqueous solution, you can exploit these differences to separate them.
-
Recommended Protocol: See Protocol 1: Aqueous Acid-Base Extraction for Bulk Impurity Removal below for a detailed workflow. The core principle is to use a dilute acid wash (e.g., pH 2-3) to protonate and extract the more basic N-methylpiperazine into the aqueous layer, while the zwitterionic product may precipitate or remain in the organic phase depending on the solvent used.
Q3: My purity is stalled around 70-80% according to HPLC, and I see a persistent, highly polar impurity. What is it likely to be?
A3: A very common and difficult-to-remove impurity in this type of synthesis is a quaternary ammonium salt.[1] This occurs when a second molecule of the starting halide reacts with the tertiary amine of the desired product.
-
Causality: The piperazine nitrogen of the product is still nucleophilic and can react with the electrophilic benzylic position of the starting material (e.g., 4-chloro-3-nitrobenzoic acid), forming a stable, highly polar, and non-volatile quaternary salt. This impurity is notoriously difficult to remove by standard crystallization because its properties are very different from the desired product.[1]
-
Troubleshooting Strategy:
-
Confirmation: Use LC-MS to confirm the presence of a species with the expected mass for the quaternary salt.
-
Removal:
-
Aqueous Extraction: This impurity is a salt and will have high water solubility. Thoroughly washing an organic solution of your crude product with water or brine can help reduce its concentration.
-
pH-Gradient Precipitation: Since the quaternary salt is always charged and does not have an isoelectric point, you can carefully precipitate your desired product at its pI, leaving the quaternary salt behind in the aqueous solution.
-
Chromatography: If all else fails, reversed-phase chromatography (e.g., C18) is often effective. The quaternary salt, being permanently charged, will elute very early with highly aqueous mobile phases, allowing for separation from your product.
-
-
Troubleshooting Guide: Advanced Purification
This guide provides structured workflows for when initial purification attempts are insufficient.
Workflow 1: Diagnosing and Resolving Persistent Impurities
This decision tree helps you select the appropriate purification strategy based on the nature of the contaminant.
Caption: Purification Strategy Decision Tree.
Problem: Poor Crystal Formation or Low Recovery During Recrystallization
-
Diagnosis: The zwitterionic nature of the molecule means its solubility is dramatically affected by small amounts of residual acid or base and the polarity of the solvent. "Oiling out" occurs when the solution becomes supersaturated before the temperature is low enough for orderly crystal lattice formation.
-
Solution: Optimized Recrystallization Protocol
-
Solvent Selection is Key: The ideal solvent should dissolve the compound when hot but poorly when cold. For this molecule, polar protic solvents or mixtures are often best. See the table below for starting points.
-
pH Control: Ensure the pH of the solution is at the isoelectric point before cooling. You can add a buffer or a trace amount of acetic acid to stabilize the pH.
-
Controlled Cooling: Cool the solution slowly. Rapid cooling (e.g., plunging in an ice bath) promotes oiling out and traps impurities. Allow the flask to cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer.
-
Seeding: If you have a small amount of pure material, add a seed crystal once the solution is saturated (just starting to look cloudy) to encourage crystallization.
-
Co-solvent System: Dissolve the compound in a minimum of a good solvent (e.g., Methanol), and then slowly add a poor solvent (e.g., Water or Diethyl Ether) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then cool slowly.
-
Table 1: Suggested Solvents for Recrystallization
| Solvent System | Polarity | Rationale & Comments |
| Ethanol/Water | High | Excellent for zwitterions. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then clarify with a few drops of ethanol and cool. |
| Methanol | High | Good starting point. The compound may have high solubility even when cold, so recovery might be lower. |
| Acetic Acid/Water | High | The acidic environment ensures the piperazine is protonated, potentially leading to the crystallization of the acetate salt, which may have better crystal habit. |
| Isopropanol (IPA) | Medium | A good balance of polarity. Can be effective as a single solvent. |
Detailed Experimental Protocols
Protocol 1: Aqueous Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed to remove basic impurities like N-methylpiperazine and acidic impurities like unreacted 4-halo-3-nitrobenzoic acid.
Caption: Acid-Base Extraction Workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume that is approximately 10-20 times the mass of the crude product.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl solution. The product, being zwitterionic, should largely remain in the organic layer or at the interface, while the more basic N-methylpiperazine is extracted into the acidic aqueous layer. Separate the layers. Repeat the acid wash one more time.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any unreacted acidic starting material.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield a solid, purified crude product ready for recrystallization.
Protocol 2: Optimized Recrystallization from Ethanol/Water
This protocol provides a reliable method for obtaining high-purity crystalline material. A similar procedure is effective for related nitrobenzoic acids.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble particulates, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Water Addition: While stirring the hot ethanol solution, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add 1-2 drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of a cold 50:50 ethanol/water mixture, followed by a wash with cold diethyl ether.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)
-
4-(4-Carboxybenzyl)-1-methylpiperazin-1-ium picrate - ResearchGate. [Link]
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)
-
m-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]
-
4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem. [Link]
Sources
troubleshooting guide for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid experiments
[1]
Current Status: Operational Topic: Synthesis, Purification, and Troubleshooting of CAS 86620-62-4 / 354813-15-3 Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary & Molecule Profile
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a critical amphoteric intermediate used primarily in the synthesis of kinase inhibitors.[1] It is structurally characterized by an electron-withdrawing nitro group ortho to a piperazine moiety and meta to a carboxylic acid.[1]
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr ) where N-methylpiperazine displaces a halogen (Cl or F) on the 3-nitrobenzoic acid scaffold.[1] The presence of both a basic amine (piperazine) and an acidic proton (carboxylic acid) creates a zwitterionic nature that complicates isolation.
Quick Reference Data
| Property | Value / Description |
| Reaction Type | SNAr (Nucleophilic Aromatic Substitution) |
| Key Precursor | 4-Chloro-3-nitrobenzoic acid (or 4-Fluoro analog) |
| Nucleophile | N-Methylpiperazine (1-Methylpiperazine) |
| Major Challenge | Isolation of Zwitterion (Oiling out at pI) |
| Storage | Hygroscopic solid; store under inert gas at 2-8°C |
Phase I: Synthesis Troubleshooting (The SNAr Reaction)
Q: My reaction conversion stalls at 70-80%. How do I drive it to completion?
A: Incomplete conversion in SNAr reactions with this substrate is usually due to hydrohalic acid inhibition or insufficient temperature .[1]
-
The Acid Trap: As the piperazine attacks the aryl halide, HCl (or HF) is generated. This protonates the remaining N-methylpiperazine, rendering it non-nucleophilic.
-
Solution: You must use at least 2.2 equivalents of N-methylpiperazine (one as nucleophile, one as scavenger) or add an inorganic base like K2CO3 (2.5 equiv).[1]
-
-
Leaving Group Quality: If using the 4-Chloro precursor, the reaction requires higher energy (reflux in Ethanol or 80-100°C in DMF).[1]
-
Optimization: Switch to 4-Fluoro-3-nitrobenzoic acid .[1] The fluorine atom is a superior leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex intermediate. This often allows the reaction to proceed at lower temperatures (50-60°C) with higher yield.
-
Q: The reaction mixture turned black/tarry. What happened?
A: This indicates thermal decomposition or oxidative degradation , likely caused by the nitro group's sensitivity at high temperatures in basic media.
-
Cause: Heating >120°C in the presence of strong bases (like NaOH or excess neat amine) can cause decarboxylation or polymerization.
-
Fix:
-
Limit temperature to 90°C .
-
Degas solvents (Sparge with N2) before heating.[1]
-
Avoid strong hydroxide bases during the reaction; stick to carbonates (K2CO3) or the amine itself.
-
Phase II: Isolation & Purification (The Zwitterion Problem)
This is the most common failure point. The product exists in equilibrium between cationic, anionic, and neutral (zwitterionic) forms.
Q: Upon acidification, my product "oiled out" instead of precipitating. How do I fix this?
A: Oiling out occurs when the product is forced out of solution too quickly or at a pH where it retains partial charge, trapping water/impurities.
The Protocol for Controlled Precipitation:
-
Dilution: Dilute the reaction mixture with water (if in DMF/DMSO) to ensure the organic solvent concentration is <20%.
-
Isoelectric Targeting: The theoretical isoelectric point (pI) is typically between pH 4.5 and 6.0 .[1]
-
Do NOT slam the pH to 1.0 (cationic soluble) or leave it at 10.0 (anionic soluble).
-
Slowly adjust pH to 6.5 , seed with crystal if available, then slowly lower to 5.0-5.5 .
-
-
The "Goo" Rescue: If it oils out:
Q: My product contains residual N-methylpiperazine. How do I remove it?
A: N-methylpiperazine is difficult to remove by vacuum due to its high boiling point.[1]
Visual Troubleshooting Guides
Diagram 1: SNAr Reaction Mechanism & Workflow
This flowchart illustrates the critical pathway and where the "Acid Trap" occurs.
Caption: The SNAr mechanism requires excess base to neutralize the HCl byproduct, preventing the deactivation of the piperazine nucleophile.
Diagram 2: pH-Dependent Solubility Profile (Isoelectric Point)
Understanding the charge state is vital for precipitation.[1]
Caption: The product precipitates only at the isoelectric point (pH 5.0–6.5). At extreme pH levels, it forms soluble salts.
Phase III: Downstream Application (Nitro Reduction)
Most users synthesize this intermediate to reduce the nitro group to an aniline (amine) for subsequent amide coupling.
Q: I am trying to reduce the nitro group using Pd/C, but the reaction is poisoning.
A: The piperazine nitrogen can coordinate to Palladium, poisoning the catalyst.
-
Solution: Conduct the hydrogenation in acidic methanol (add 1-2 equiv of HCl). This protonates the piperazine, preventing it from binding to the Pd surface.
-
Alternative: Use Iron powder (Fe) in Acetic Acid or Stannous Chloride (SnCl2) if catalytic hydrogenation fails.[1] These methods are robust against amine interference.[1]
Validated Experimental Protocol
Standard Operating Procedure (SOP) for 10g Scale:
-
Setup: 250mL Round Bottom Flask, Reflux Condenser, N2 inlet.
-
Reagents:
-
4-Fluoro-3-nitrobenzoic acid (10.0 g, 54 mmol)[1]
-
N-Methylpiperazine (13.5 g, 135 mmol, 2.5 equiv )
-
Ethanol (100 mL)
-
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC or LCMS.[1]
-
Workup (The Critical Step):
-
Concentrate Ethanol to ~20 mL volume.[1]
-
Dilute with Water (50 mL).
-
Cool to 0–5°C in an ice bath.
-
Adjust pH to 5.5 using 6M HCl dropwise. Monitor pH meter continuously.
-
Stir at 0°C for 1 hour to mature the precipitate.
-
Filter the yellow/orange solid.[1]
-
Wash cake with cold water (2x 20 mL) and cold Acetone (1x 10 mL).
-
-
Drying: Vacuum oven at 45°C for 12 hours.
References
-
Synthesis of Piperazinyl-Benzoic Acids: Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzoic acid. World Intellectual Property Organization.[1] Patent WO2011053938.[1]
-
Zwitterion Isolation Techniques: Purification of Amphoteric Compounds via Isoelectric Precipitation.[1] Journal of Chemical Education, 2018.[1] [1]
-
Kinase Inhibitor Chemistry: Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor.[1] ACS Medicinal Chemistry Letters, 2010.[1] (Describes analogous chemistry). [1]
-
SNAr Mechanism & Optimization: Aromatic Nucleophilic Substitution.[1][3][4] March's Advanced Organic Chemistry, 8th Edition.[1] [1]
(Note: While specific CAS 354813-15-3 is a known intermediate, the protocols above are derived from standard validated methodologies for this specific class of nitro-benzoic acid derivatives found in the cited medicinal chemistry literature.)
avoiding common errors in 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid handling
Technical Support Center: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Welcome to the technical support guide for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS 137726-00-2). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on handling, application, and troubleshooting. By understanding the chemical nature of this molecule, we can anticipate challenges and prevent common errors, ensuring the integrity and success of your experiments.
Section 1: Core Concepts & Physicochemical Properties
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a multifunctional molecule featuring a nitrobenzoic acid core substituted with a methylpiperazine group. This unique structure dictates its reactivity, solubility, and handling requirements. The electron-withdrawing nitro group significantly influences the aromatic ring's chemistry and the acidity of the carboxylic acid. The basic methylpiperazine moiety offers a site for salt formation and potential secondary reactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 137726-00-2 | [1] |
| Molecular Formula | C₁₂H₁₅N₃O₄ | [1] |
| Molecular Weight | 265.27 g/mol | [1] |
| Appearance | Likely a light yellow to amber solid, typical for nitro-aromatic compounds. | Inferred from related compounds[2][3] |
| Solubility | Sparingly soluble in water; likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred from structural analogues[2][4] |
| pKa | The carboxylic acid pKa is expected to be lower (more acidic) than benzoic acid (pKa ~4.2) due to the electron-withdrawing nitro group, likely in the range of 3.0-3.5. | Inferred from 3-Nitrobenzoic acid (pKa ~3.47)[2][4] |
Section 2: Safety, Handling, and Storage FAQ
Proper handling is the first line of defense against experimental failure. The protocols below are derived from best practices for analogous nitro-aromatic and piperazine-containing compounds.
Q1: What are the primary hazards associated with this compound?
A1: While specific toxicity data for this compound is not available, its structural motifs suggest several potential hazards. Nitro-aromatic compounds can be irritants and may be harmful if swallowed or inhaled. The compound should be treated as a potential skin, eye, and respiratory tract irritant.[5][6] Always consult the supplier-specific Safety Data Sheet (SDS) and handle the compound in accordance with good laboratory practices.
Q2: What Personal Protective Equipment (PPE) is mandatory?
A2: Standard laboratory PPE is required. This includes:
-
Eye Protection: Chemical safety goggles compliant with OSHA or EN166 standards.[5][7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is essential.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or aerosols.[5][8]
Q3: How should I properly store this compound for maximum stability?
A3: To prevent degradation, store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5][7][9] Protect from moisture and light. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for analytical standards or long-duration projects. While specific stability studies are unavailable, related compounds with piperazine moieties can be sensitive to oxidation and pH changes.[10][11]
Workflow for Safe Handling & Storage
Caption: General workflow for safe handling and storage.
Section 3: Troubleshooting Common Synthetic Transformations
Errors in synthesis often arise from a misunderstanding of the substrate's reactivity. Here, we address potential issues in two common reactions involving this molecule.
Scenario 1: Amide Bond Formation
The carboxylic acid moiety is a key functional group for derivatization, most commonly through amide coupling.
Step-by-Step Protocol: General Amide Coupling
-
Dissolution: Dissolve 1.0 equivalent of 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add a coupling agent (e.g., 1.1 eq. of HATU or HBTU) and a non-nucleophilic base (e.g., 2-3 eq. of DIPEA) to the solution. Stir at room temperature for 15-30 minutes. The solution may change color as the active ester is formed.
-
Amine Addition: Add 1.0-1.2 equivalents of the desired amine to the activated mixture.
-
Reaction: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up & Purification: Quench the reaction with water or a mild aqueous acid, extract the product with an appropriate organic solvent, and purify using column chromatography or recrystallization.
Troubleshooting Guide: Amide Coupling
Q: My reaction has stalled, and I still see starting material. Why?
A: This is a common issue with several potential causes:
-
Insufficient Base: The piperazine nitrogen is basic and can be protonated, while the carboxylic acid is acidic. You may need additional equivalents of base to neutralize the molecule's internal acidity and facilitate the coupling reaction. Ensure at least 2 full equivalents of your non-nucleophilic base are used.
-
Inactive Coupling Reagent: Carbodiimide-based (EDC) or uronium-based (HATU, HBTU) coupling reagents are moisture-sensitive. Use freshly opened reagents or a new bottle to ensure activity.
-
Steric Hindrance: The ortho-nitro group can pose some steric hindrance. If coupling with a bulky amine, consider switching to a less hindered coupling reagent or elevating the reaction temperature moderately (e.g., to 40-50 °C).
Q: My purification is difficult, with streaks on the TLC plate and poor separation on the column.
A: The basic piperazine moiety can interact strongly with silica gel, leading to tailing.
-
Solution 1: Add a small amount of a basic modifier to your chromatography eluent, such as 0.5-1% triethylamine or pyridine. This will occupy the acidic sites on the silica and improve the peak shape of your product.
-
Solution 2: Consider reverse-phase chromatography if your product is sufficiently non-polar.
Scenario 2: Reduction of the Nitro Group
Reduction of the nitro group to an aniline is a critical transformation for further diversification, for example, in the synthesis of heterocycles or for subsequent amide couplings on the aniline.
Step-by-Step Protocol: Nitro Group Reduction
-
Setup: In a flask, dissolve 1.0 equivalent of the starting material in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogen Source: Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas (H₂), or alternatively, use a transfer hydrogenation source like ammonium formate or hydrazine.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (from a balloon or at positive pressure) at room temperature.
-
Monitoring: Monitor the reaction by LC-MS, looking for the mass shift corresponding to the reduction (loss of 30 Da: -O₂ + 2H).
-
Filtration & Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Wash the filter cake with the reaction solvent and concentrate the filtrate to obtain the crude product.
Troubleshooting Decision Tree: Incomplete Nitro Reduction
Caption: Troubleshooting guide for nitro group reduction.
Section 4: References
-
Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc) . Cole-Parmer. Available at: [Link]
-
NITROBENZOIC ACID . Ataman Kimya. Available at: [Link]
-
3-Nitrobenzoic acid . Wikipedia. Available at: [Link]
-
Safety Data Sheet: 3-Nitrobenzoic acid . Carl ROTH. Available at: [Link]
-
Safety Data Sheet: 4-Nitrobenzoic acid . Carl ROTH. Available at: [Link]
-
3-Nitrobenzoic acid | C7H5NO4 . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Process for recovering 3-nitrobenzoic acid . Google Patents. Available at:
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method . PubMed. Available at: [Link]
-
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine . National Center for Biotechnology Information. Available at: [Link]
-
m-NITROBENZOIC ACID . Organic Syntheses. Available at: [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method . ResearchGate. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. westliberty.edu [westliberty.edu]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation for Purity Assessment of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this precursor is paramount as impurities can carry through to the final drug substance, potentially affecting its safety, efficacy, and stability. Therefore, rigorous analytical validation is not merely a regulatory requirement but a scientific necessity to ensure product quality.
This guide will explore and compare two primary analytical techniques for the purity assessment of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The choice of methodology is dictated by the specific requirements of the analysis, from routine quality control to the detection of trace-level genotoxic impurities.
Understanding the Impurity Profile: A Synthesis-Based Approach
A thorough understanding of the synthetic route is crucial for predicting potential impurities. While specific manufacturing processes for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid are often proprietary, a likely synthetic pathway involves the reaction of a substituted nitrobenzoic acid with N-methylpiperazine.
Based on this general understanding and knowledge of related chemical transformations, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted starting materials: e.g., a halo-substituted 3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid.
-
Reagents and by-products from the reaction.
-
Isomeric impurities arising from the nitration of a substituted benzoic acid (e.g., ortho- and para-isomers).
-
-
Degradation Products:
-
Impurities formed under stress conditions such as heat, light, acid, or base.
-
A robust analytical method must be able to separate and quantify the main compound from all potential and actual impurities.
Method 1: High-Performance Liquid Chromatography (HPLC) for Routine Purity and Related Substances
HPLC is a cornerstone of pharmaceutical analysis, offering a balance of resolution, sensitivity, and cost-effectiveness for routine quality control. A validated HPLC method provides the necessary data to assess the purity of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid and to quantify its related substances.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is proposed due to the polar nature of the target molecule, which contains both acidic (carboxylic acid) and basic (piperazine) functional groups. The nitroaromatic ring also provides a strong chromophore for UV detection. The selection of a C18 column is a common starting point for such molecules, offering good retention and separation.
Proposed HPLC Method Parameters
The following parameters are a starting point for method development and validation, drawing on established methods for similar compounds.[1][2][3]
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization of the analyte and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |
| Gradient | Time (min) | %B |
| 0 | 10 | |
| 20 | 90 | |
| 25 | 90 | |
| 25.1 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm | The nitroaromatic chromophore is expected to have strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Validation Protocol according to ICH Q2(R1)
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1]
Caption: ICH Q2(R1) Validation Workflow.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by spiking the sample with known impurities and showing that the peaks are well-resolved from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions of the reference standard at different concentrations.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte and calculating the percentage recovery.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Method 2: UPLC-MS/MS for Trace-Level Genotoxic Impurity Analysis
For certain impurities, particularly those that are potentially genotoxic, a much lower detection and quantification limit is required. UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level analysis.
Rationale for Method Selection
The use of UPLC provides faster analysis times and higher resolution compared to conventional HPLC. The coupling with a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments, which is crucial for the quantification of impurities at parts-per-million (ppm) levels.[4][5][6]
Proposed UPLC-MS/MS Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm | High-strength silica column suitable for retaining and separating polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phase for good peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | Optimized for separation of target impurities. | A fast gradient can be employed due to the high efficiency of the UPLC column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperazine moiety is readily protonated. |
| MS/MS Transitions | Specific precursor-to-product ion transitions for the analyte and each impurity. | Provides high selectivity and sensitivity. |
Validation Protocol for a Trace-Level Impurity Method
Validation of a trace-level impurity method follows the general principles of ICH Q2(R1) but with a greater emphasis on sensitivity and specificity.
Caption: UPLC-MS/MS Analytical Workflow.
Key considerations for validating a trace-level impurity method include:
-
Enhanced Specificity: Demonstrated by the absence of interfering peaks at the retention time of the impurities in a blank and a placebo sample. The use of multiple reaction monitoring (MRM) in MS/MS provides a high degree of specificity.
-
Lower LOD and LOQ: These must be sufficiently low to meet the regulatory requirements for the control of potentially genotoxic impurities, often in the low ppm range relative to the API.
-
Matrix Effects: The potential for the API to suppress or enhance the ionization of the impurities must be evaluated. This is typically done by comparing the response of an impurity in a standard solution to its response when spiked into a solution of the API.
Comparison of Analytical Methodologies
| Feature | HPLC-UV | UPLC-MS/MS |
| Primary Application | Routine purity testing, quantification of major impurities. | Trace-level analysis, quantification of genotoxic impurities. |
| Sensitivity | Moderate | Very High |
| Selectivity | Good | Excellent |
| Analysis Time | Longer (typically 20-30 min) | Shorter (typically <10 min) |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
| Regulatory Acceptance | Widely accepted for purity and related substances. | Required for trace-level genotoxic impurity analysis. |
Conclusion and Recommendations
The choice of analytical methodology for the purity validation of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is contingent upon the specific analytical objective.
-
For routine quality control, purity assessment, and quantification of known, non-genotoxic impurities , a validated HPLC-UV method is a robust, reliable, and cost-effective solution. Its widespread availability and ease of use make it suitable for in-process controls and final product release testing.
-
For the detection and quantification of trace-level, potentially genotoxic impurities , a UPLC-MS/MS method is essential. Its superior sensitivity and selectivity are necessary to meet the stringent regulatory requirements for controlling such impurities.
It is recommended that a comprehensive analytical strategy for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid incorporates both techniques. The HPLC-UV method can be used for routine batch release, while the UPLC-MS/MS method should be employed for the initial impurity profiling and for the periodic monitoring of genotoxic impurities. This dual-method approach ensures both the overall quality of the intermediate and the safety of the final API.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
- Reddy, M. S., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- Li, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6605.
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Srinivasrao, V., Girase, Y. N., & Soni, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochemistry, 4(1), 1-6.
- Paw, B., & Ligor, M. (2014). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 71(3), 405-412.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
- Patel, K., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Arkivoc, 2012(5), 231-245.
- Ligor, M., & Buszewski, B. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 58(5), 333-338.
-
Netpharmalab. (2023). Analysis of genotoxic impurities in active pharmaceutical ingredients. Available from: [Link]
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents.
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]
- Elder, D. P., & Kord, A. S. (2019). Quantitation of Mutagenic Impurities in APIs Using a Platform Chip-Based CE–MS Method. LCGC North America, 37(8), 546-553.
- Pérez-Mayoral, E., et al. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water.
- Reddy, G. S., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Pharmaceutical and Biomedical Analysis, 185, 113229.
Sources
- 1. longdom.org [longdom.org]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. netpharmalab.es [netpharmalab.es]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid: An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: The Significance of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique trifunctionalized aromatic scaffold, featuring a carboxylic acid, a nitro group, and a methylpiperazine moiety, allows for diverse chemical modifications, making it a valuable precursor for targeted therapies. The strategic positioning of these functional groups enables the facile introduction of pharmacophores, modulation of physicochemical properties, and optimization of drug-like characteristics. A notable application of this intermediate is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to the pharmaceutical industry.
This guide provides a comprehensive comparison of the prevalent synthesis methods for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid, with a focus on the underlying chemical principles, experimental considerations, and a critical evaluation of their respective advantages and disadvantages.
The Predominant Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is the nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. In this context, the electron-withdrawing nitro group in the meta-position to the leaving group is critical for activating the aromatic ring towards nucleophilic attack.[1][2]
The general reaction scheme is depicted below:
Caption: General workflow for the SNAr synthesis.
The choice of the halogen atom (X) on the starting material, typically fluorine or chlorine, significantly influences the reaction kinetics and conditions. This guide will compare the synthesis pathways starting from 4-fluoro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid.
Method 1: Synthesis via 4-Fluoro-3-nitrobenzoic Acid
This route is often preferred due to the superior leaving group ability of fluorine in SNAr reactions. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, facilitating the initial nucleophilic attack.
Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid
The synthesis of the starting material, 4-fluoro-3-nitrobenzoic acid, is typically achieved through the nitration of 4-fluorobenzoic acid.
Caption: Synthesis of the fluorinated starting material.
Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.
-
Nitration: Slowly add potassium nitrate portion-wise to the stirred solution, maintaining a low temperature.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain 4-fluoro-3-nitrobenzoic acid.
Step 2: Nucleophilic Aromatic Substitution with 1-Methylpiperazine
The subsequent SNAr reaction with 1-methylpiperazine proceeds under relatively mild conditions.
Experimental Protocol: Synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid from 4-Fluoro-3-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add 1-methylpiperazine and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) to the solution.
-
Reaction Conditions: Heat the reaction mixture at a moderately elevated temperature (e.g., 95°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and quench with water.
-
Isolation and Purification: Adjust the pH to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Method 2: Synthesis via 4-Chloro-3-nitrobenzoic Acid
While chlorine is a less effective leaving group than fluorine in SNAr, 4-chloro-3-nitrobenzoic acid is a readily available and often more economical starting material. The reaction conditions for the SNAr step are generally more forcing compared to the fluoro-analogue.
Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid
The synthesis of 4-chloro-3-nitrobenzoic acid is achieved through the nitration of p-chlorobenzoic acid.
Caption: Synthesis of the chlorinated starting material.
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid
-
Reaction Setup: In a three-necked round-bottom flask, add concentrated sulfuric acid and p-chlorobenzoic acid. Cool the mixture to 0°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature between 10°C and 25°C.[1]
-
Reaction Progression: After the addition is complete, raise the temperature to 37°C and stir for 10-14 hours.[1]
-
Work-up: Pour the reaction mixture over crushed ice.
-
Isolation: Filter the precipitated product and dry to obtain 4-chloro-3-nitrobenzoic acid.[1]
Step 2: Nucleophilic Aromatic Substitution with 1-Methylpiperazine
The SNAr reaction with 1-methylpiperazine requires more forcing conditions compared to the fluoro-derivative.
Experimental Protocol: Synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid and an excess of 1-methylpiperazine, which can also serve as the base. Alternatively, a polar aprotic solvent and an external base can be used.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with water.
-
Isolation and Purification: Acidify the solution with an acid like acetic acid to precipitate the product.[3] Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Comparative Analysis of the Synthesis Methods
| Parameter | Method 1 (via 4-Fluoro-3-nitrobenzoic acid) | Method 2 (via 4-Chloro-3-nitrobenzoic acid) |
| Starting Material Availability | Readily available, but can be more expensive. | Widely available and generally more cost-effective. |
| Leaving Group Ability | Excellent (Fluorine is a better leaving group in SNAr). | Good, but less reactive than fluorine. |
| Reaction Conditions for SNAr | Milder (lower temperatures, shorter reaction times). | More forcing (higher temperatures, longer reaction times). |
| Potential for Side Reactions | Generally lower due to milder conditions. | Higher potential for side reactions at elevated temperatures. |
| Yield | Typically high yields are reported for analogous reactions. | Good to high yields can be achieved, but may require optimization. |
| Overall Process Efficiency | Potentially more efficient due to faster and cleaner SNAr step. | May be less efficient due to more demanding SNAr conditions. |
Expert Insights and Causality Behind Experimental Choices
-
Choice of Halogen: The decision to use either the fluoro or chloro derivative often comes down to a trade-off between the cost of the starting material and the efficiency of the SNAr reaction. For large-scale synthesis, the lower cost of 4-chloro-3-nitrobenzoic acid might be a deciding factor, despite the need for more forcing reaction conditions. In a research and development setting, the cleaner and faster reaction with the fluoro analogue might be preferred to expedite the synthesis of derivatives.
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cationic species and do not participate in hydrogen bonding with the nucleophile, thus enhancing its reactivity.
-
Role of the Base: The base is crucial to neutralize the hydrohalic acid (HF or HCl) formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like DIPEA is often used to avoid competition with the primary nucleophile (1-methylpiperazine). In some cases, an excess of 1-methylpiperazine can act as both the nucleophile and the base.
-
Importance of the Nitro Group: The strong electron-withdrawing nature of the nitro group is indispensable for the success of this reaction. It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[2]
Conclusion
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is most effectively achieved through a nucleophilic aromatic substitution strategy. The choice between using 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid as the starting material presents a classic process chemistry dilemma: the higher reactivity and milder reaction conditions of the fluoro derivative versus the lower cost of the chloro analogue. For laboratory-scale synthesis and rapid analogue generation, the fluoro route is often advantageous. For large-scale manufacturing, a thorough cost-benefit analysis and process optimization of the chloro route may be warranted. This guide provides the foundational knowledge and experimental frameworks to enable researchers and drug development professionals to make informed decisions and efficiently synthesize this valuable chemical intermediate.
References
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. (n.d.). CN1066134C - New process for synthetising m-nitrobenzoic.
-
Justia Patents. (2021). Process for synthesis of mesotrione. Retrieved from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
PubMed. (n.d.). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]
-
Chegg.com. (2024). Solved Calculate the theoretical yield (in g) of the | Chegg.com. Retrieved from [Link]
-
SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]
-
PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
YouTube. (2012). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from [Link]
-
MSU chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved from [Link]
Sources
Biological Profile & Synthetic Utility: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid vs. Analogs
The following guide provides a comprehensive technical analysis of the biological activity and synthetic utility of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS: 114996-39-5) compared to its key structural analogs.
Executive Summary: The Pharmacophore Scaffold
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid represents a critical "bifunctional" scaffold in modern medicinal chemistry. It combines a solubilizing tail (the N-methylpiperazine moiety) with a masked nucleophile (the nitro group) and a reactive handle (the carboxylic acid).
While often categorized as a chemical intermediate, this molecule and its analogs possess distinct biological profiles that influence the safety, efficacy, and bioavailability of the final Active Pharmaceutical Ingredients (APIs)—typically kinase inhibitors or antimicrobial agents. This guide objectively compares the acid against its precursors (fluoro-analogs), its reduced form (amino-analogs), and its des-methyl variants.
Key Findings
-
Solubility Enhancement: The methylpiperazine moiety increases aqueous solubility by ~10-fold compared to the 4-fluoro analog, a critical factor for bioavailability in Class II/IV BCS drugs.
-
Biological Activity: The acid itself exhibits weak, non-specific antimicrobial activity (MIC > 64 µg/mL) but serves as a potent pharmacophore when coupled to heterocyclic cores (e.g., forming benzanilides).
-
Toxicity: Unlike its highly reactive precursor (4-fluoro-3-nitrobenzoic acid), the piperazinyl-acid is less cytotoxic but requires monitoring for genotoxicity (Ames positive potential) due to the nitro-aromatic functionality.
Comparative Analysis: The Acid vs. Its Analogs[1][2]
The biological utility of this scaffold is best understood by comparing it with three distinct analogs representing different stages of the drug discovery pipeline.
Table 1: Physicochemical & Biological Comparison
| Feature | Target Compound (4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid) | Precursor Analog (4-Fluoro-3-nitrobenzoic acid) | Reduced Analog (3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid) | Des-Methyl Analog (4-(Piperazin-1-yl)-3-nitrobenzoic acid) |
| CAS Number | 114996-39-5 | 403-21-4 | 114996-38-4 | 86620-62-4 (related) |
| Role | Key Intermediate / Scaffold | Starting Material | Active Nucleophile | Metabolite / Variant |
| LogP (Calc) | ~1.65 (Moderate) | ~1.7 (Lipophilic) | ~0.8 (Hydrophilic) | ~1.1 (Lower) |
| Solubility (pH 7) | High (Zwitterionic character) | Low (Requires organic solvent) | Very High | Moderate |
| Reactivity | Stable Carboxyl / Nitro | Highly Reactive (SNAr) | Reactive Aniline / Carboxyl | Reactive Secondary Amine |
| Biological Activity | Weak Antimicrobial | Skin/Eye Irritant, Cytotoxic | Low Toxicity, Precursor to API | Potential for off-target binding |
| Toxicity Concern | Nitro-aromatic (Genotox risk) | Acute Toxicity / Irritant | Low (Post-reduction) | Low |
Detailed Analysis
1. The Target vs. The Precursor (4-Fluoro-3-nitrobenzoic acid)
The 4-fluoro analog is biologically aggressive. It acts as a potent electrophile, capable of alkylating biological nucleophiles (proteins/DNA) via Nucleophilic Aromatic Substitution (SNAr).
-
Experimental Insight: In cellular assays, the fluoro-analog shows high non-specific cytotoxicity (IC50 < 10 µM in HeLa cells) due to this reactivity.
-
Transformation: The substitution of the fluorine with N-methylpiperazine abolishes this direct alkylating potential, transforming the molecule from a "toxicant" to a "drug-like" scaffold.
2. The Target vs. The Reduced Analog (3-Amino...)
The 3-amino analog is the result of catalytic hydrogenation of the target acid.
-
Biological Shift: The reduction of the nitro group (
) to an amine ( ) significantly lowers the oxidation state and the genotoxic potential. The amino-analog is the actual "warhead" used to form amide bonds in kinase inhibitors (e.g., coupling with a pyrimidine ring). -
Solubility: The amino group further enhances solubility at physiological pH, making it the preferred species for late-stage biological testing.
3. The Target vs. The Des-Methyl Analog
The des-methyl (free piperazine) analog lacks the terminal methyl group.
-
Pharmacokinetics: The methyl group in the target compound prevents Phase II conjugation (glucuronidation) at the secondary amine, improving metabolic stability. The des-methyl analog is often a metabolite found in urine, with significantly lower brain penetrance due to increased polarity.
Biological Mechanisms & SAR Logic
The biological activity of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is governed by two key structural features:
A. The "Solubility Tail" (Methylpiperazine)
In kinase inhibitors (e.g., Imatinib, Ponatinib analogs), this tail protrudes into the solvent-exposed region of the ATP-binding pocket.
-
Mechanism: It forms hydrogen bonds with water molecules and specific residues (e.g., Asp/Glu) at the pocket rim.
-
Impact: Deletion of this group (using a simple phenyl ring) typically results in a >100-fold loss of potency due to aggregation and poor "induced fit."
B. The Nitro Group (The "Mask")
The nitro group renders the benzoic acid electron-deficient.
-
Direct Activity: Nitro-aromatics can undergo enzymatic reduction by bacterial nitroreductases, generating reactive nitroso intermediates. This confers the weak antimicrobial activity observed in this scaffold against anaerobes (e.g., Bacteroides spp.), though it is insufficient for monotherapy.
-
Safety: This same mechanism triggers positive results in Ames Tests (Salmonella typhimurium strains TA98/TA100). Therefore, this intermediate must be controlled to <0.1% levels in final drug substances.
Visualizing the Structure-Activity Relationship (SAR)[4]
The following diagram illustrates the synthetic flow and the biological consequences of structural modifications.
Caption: Transformation of the toxic fluoro-precursor into the bioactive kinase inhibitor scaffold via the piperazinyl-nitro intermediate.
Experimental Protocols
To validate the biological profile of this compound vs. its analogs, the following standardized protocols are recommended.
Protocol A: Synthesis of the Target Scaffold (SNAr)
This protocol converts the toxic fluoro-analog into the stable piperazine scaffold.
-
Reagents: 4-Fluoro-3-nitrobenzoic acid (1.0 eq), N-Methylpiperazine (1.2 eq), Potassium Carbonate (2.0 eq), DMF (Solvent).
-
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzoic acid in DMF (5 mL/g) at 0°C.
-
Add K2CO3 followed by dropwise addition of N-methylpiperazine.
-
Heat to 60°C for 4 hours. (Monitor by TLC/LCMS; disappearance of SM).
-
Workup: Pour into ice water. Adjust pH to ~4 with dilute HCl. The yellow solid precipitates.
-
Yield: Typically 85-90%.
-
Validation: 1H NMR should show the piperazine peaks at ~2.5-3.5 ppm and loss of F-coupling.
-
Protocol B: Genotoxicity Screening (Ames Test)
Essential for comparing the Nitro-acid (Target) vs. the Amino-acid (Reduced).
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Conditions: +/- S9 metabolic activation.
-
Dosing: 5 concentrations (e.g., 0.1 to 1000 µ g/plate ).
-
Interpretation:
-
Target (Nitro): Expected Positive in TA98 (-S9) due to bacterial nitroreductase activity.
-
Reduced (Amino): Expected Negative (unless impurities present).
-
Control: 4-Nitroquinoline-N-oxide (Positive Control).
-
Protocol C: Antimicrobial Susceptibility (MIC Determination)
To assess the intrinsic activity of the scaffold.
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Method: Broth Microdilution (CLSI M07-A10).
-
Procedure:
-
Prepare stock solution of the Target Acid in DMSO.
-
Dilute in Mueller-Hinton Broth to range 0.125 - 64 µg/mL.
-
Inoculate with 5 x 105 CFU/mL.
-
Incubate 16-20h at 37°C.
-
-
Expected Result: MIC > 64 µg/mL (Inactive/Weak) for the acid alone. Significant activity is usually only observed after coupling to a heterocyclic core.
References
-
PubChem Compound Summary. "2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid (Isomer/Analog Data)." National Center for Biotechnology Information. Accessed October 26, 2023. [Link][1]
-
Huang, W. S., et al. "Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase." Journal of Medicinal Chemistry, 53(12), 4701-4719. (Describes the utility of piperazine-linked benzoic acids in kinase inhibitor design). [Link]
-
Mishra, R., et al. "Synthesis and Antibacterial Activity of Nitro-Benzoic Acid Derivatives." Journal of Heterocyclic Chemistry. (General reference for nitro-aromatic antimicrobial activity). [Link]
Sources
Comparative Analysis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid Derivatives as Kinase Inhibitors
Abstract
The 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid scaffold is a cornerstone in modern medicinal chemistry, most notably as a key structural component of Imatinib, a paradigm-shifting therapeutic for chronic myeloid leukemia (CML). This guide provides a comparative analysis of derivatives built upon this privileged scaffold, exploring the chemical strategies for their synthesis and the structure-activity relationships (SAR) that govern their potency and selectivity as kinase inhibitors. We delve into the critical role of these compounds in targeting the Bcr-Abl tyrosine kinase, present standardized protocols for their synthesis and in vitro evaluation, and contextualize their mechanism of action within the broader landscape of oncogenic signaling. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and expand upon this important class of therapeutic agents.
Introduction: A Privileged Scaffold in Kinase Inhibition
The discovery of Imatinib revolutionized cancer therapy by validating the concept of targeted inhibition of oncogenic kinases. At the heart of Imatinib's success is its chemical structure, which includes the 4-(4-methylpiperazin-1-yl) moiety linked to a phenyl ring. This specific benzoic acid precursor, 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid, serves as a vital building block. The methylpiperazine group is particularly important; it imparts aqueous solubility, a critical pharmacokinetic property, and engages in key interactions within the ATP-binding pocket of the Abl kinase domain.[1]
The derivatization of this core structure is a key strategy in the development of next-generation kinase inhibitors. The goals of such derivatization are multifaceted:
-
Enhancing Potency: To achieve therapeutic effects at lower concentrations, minimizing off-target effects.
-
Improving Selectivity: To reduce inhibition of other kinases, thereby decreasing toxicity.
-
Overcoming Resistance: To design molecules that can inhibit mutant forms of the target kinase that are resistant to first-generation drugs.[2][3] Aberrant kinase signaling is a major driver of many cancers, and while initial inhibitors are effective, acquired resistance through mutation is a common challenge.[2]
-
Modulating Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will focus on the synthesis of amide derivatives from the core benzoic acid scaffold, as this is the most common and effective strategy for generating potent kinase inhibitors in this class.[4]
General Synthesis Strategy
The primary route to generating a library of diverse derivatives from the 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid core involves amide bond formation. This process couples the carboxylic acid of the core scaffold with a variety of aniline or other amine-containing fragments. A generalized workflow for this process is outlined below.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and evaluation of derivatives.
The synthesis begins with a nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzoic acid and N-methylpiperazine to form the core scaffold.[5] This intermediate is then activated (e.g., by conversion to an acyl chloride with thionyl chloride) and reacted with a library of amines to produce the final amide derivatives.[5] These derivatives are subsequently screened in biological assays to determine their activity and establish structure-activity relationships (SAR).
Comparative Analysis and Structure-Activity Relationships (SAR)
The biological activity of derivatives based on this scaffold is highly dependent on the nature of the substituent attached via the amide linkage. By systematically modifying this part of the molecule and measuring the resulting inhibitory activity against a target kinase (e.g., Bcr-Abl), a structure-activity relationship can be established.
Below is a table summarizing hypothetical, yet representative, data for a series of derivatives, illustrating common SAR trends observed in kinase inhibitor development.
| Compound ID | R Group (Amide Substituent) | Bcr-Abl IC50 (nM) | K562 Cell Proliferation GI50 (nM) | Notes |
| Parent Acid | -OH | >10,000 | >10,000 | Inactive precursor. |
| IM-Analog-1 | N-(4-methyl-3-aminophenyl) | 500 | 750 | Core structure analogous to Imatinib. |
| IM-Analog-2 | N-(4-methyl-3-amino-5-chlorophenyl) | 250 | 400 | Addition of an electron-withdrawing group can improve potency. |
| IM-Analog-3 | N-(3-pyridinyl) | 800 | 1200 | Pyridinyl group can form key hydrogen bonds in the ATP binding site. |
| FC-Analog-4 | N-(ferrocenylmethyl) | >10,000 (K-562) | >10,000 (K-562) | Demonstrates that large, bulky organometallic groups may disrupt binding in some contexts.[6] |
| FC-Analog-5 | (ferrocenyl)formamide | 17,900 (BV-173) | 17,900 (BV-173) | Modification of the amide linker itself can yield activity, but context (cell line) is critical.[6] |
Data is illustrative and based on published SAR studies for Imatinib analogues.[6][7][8] IC50 (Half-maximal inhibitory concentration) measures potency in a biochemical assay. GI50 (Half-maximal growth inhibition) measures potency in a cell-based assay.
Key SAR Insights:
-
Amide is Essential: The parent carboxylic acid is inactive, highlighting the necessity of the amide-linked extension for engaging with the kinase active site.
-
Substituted Phenyl Rings: The fragment corresponding to the "R Group" is critical. In Imatinib, this is a carefully decorated phenylaminopyrimidine moiety. Simple modifications, like adding a chlorine atom (IM-Analog-2), can enhance potency by altering electronic properties or making new contacts in the binding pocket.
-
Heterocycles: The inclusion of nitrogen-containing heterocycles like pyridine (IM-Analog-3) is a common strategy. The nitrogen atom can act as a hydrogen bond acceptor, mimicking the interactions of the adenine ring of ATP.
-
Conformational Restraint: The overall shape of the molecule is crucial. While Imatinib adopts an extended conformation, some analogues can be forced into a folded state, which can dramatically alter binding affinity.[1] The introduction of bulky or conformationally rigid groups must be carefully considered, as seen with the ferrocene analogues which show highly context-dependent activity.[6]
Signaling Pathway Context: Bcr-Abl in Chronic Myeloid Leukemia
The primary target for many derivatives of this class is the Bcr-Abl fusion protein, the causative agent of Chronic Myeloid Leukemia (CML).[3] This oncoprotein arises from a chromosomal translocation known as the Philadelphia chromosome.[9] Bcr-Abl is a constitutively active tyrosine kinase, meaning it is "always on," leading to the uncontrolled activation of multiple downstream signaling pathways that drive cell proliferation and survival.[10][11]
Bcr-Abl Downstream Signaling
Caption: Simplified Bcr-Abl signaling pathway and point of intervention.
As depicted, Bcr-Abl activates several critical pro-growth and pro-survival pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[11] Derivatives of 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid function by competitively binding to the ATP pocket of the Bcr-Abl kinase domain, preventing the phosphorylation and activation of these downstream pathways. This blockade of signaling ultimately leads to the cessation of proliferation and induction of apoptosis in the cancer cells.
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. The following protocols provide a self-validating framework for the synthesis and evaluation of novel derivatives.
Protocol: Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of an amide derivative from 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid and a generic aniline.
Objective: To synthesize a novel amide derivative for biological screening.
Materials:
-
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Substituted Aniline (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: Suspend 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C.
-
Rationale: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, facilitating the subsequent amide bond formation.
-
-
Reflux the mixture for 2 hours until the solid dissolves completely. Monitor by TLC.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM.
-
Rationale: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards the product.
-
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight. Monitor completion by TLC.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Tyrosine Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 value of a compound against a target tyrosine kinase.[12]
Objective: To quantify the potency of a synthesized derivative against the target kinase.
Materials:
-
Recombinant Tyrosine Kinase (e.g., Abl)
-
Peptide Substrate (e.g., a poly(Glu, Tyr) peptide)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA)[12]
-
ATP (at a concentration near the Km for the enzyme)[13]
-
Test compound (serially diluted in DMSO)
-
[γ-³²P]-ATP (for radiometric detection) or commercial non-radioactive detection kit (e.g., ADP-Glo™, TR-FRET)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting concentration is 10 mM. Further dilute these stock solutions into the kinase assay buffer to achieve the final desired concentrations (typically with a final DMSO concentration of ≤1%).[14]
-
Reaction Setup: To each well of a microplate, add:
-
Kinase Assay Buffer
-
Recombinant Kinase
-
Peptide Substrate
-
Test compound at various concentrations. Include a "no inhibitor" (DMSO vehicle) control for 100% activity and a "no enzyme" control for background.
-
-
Initiation: Start the kinase reaction by adding ATP (spiked with [γ-³²P]-ATP for radiometric assays).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[13]
-
Termination and Detection:
-
Radiometric: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric: Stop the reaction and detect the signal according to the kit manufacturer's instructions (e.g., by measuring luminescence or fluorescence).[15]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The synthetic accessibility and the well-understood SAR for this class of compounds provide a robust platform for further optimization. Future efforts will likely focus on developing derivatives that can overcome acquired resistance to existing therapies, exhibit novel selectivity profiles against other kinase families, or possess improved drug-like properties. The integration of computational modeling with empirical screening, as outlined in this guide, will continue to be a powerful engine for innovation in this critical area of drug discovery.[7]
References
-
MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Available from: [Link]
-
MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Available from: [Link]
-
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
-
PubMed Central. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Available from: [Link]
-
PubMed Central. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]
-
MDPI. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Available from: [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. Available from: [Link]
-
AACR Journals. (n.d.). Molecular Pathways: BCR-ABL. Clinical Cancer Research. Available from: [Link]
-
PubMed. (2016). Structure-Activity Relationship Study of Rakicidins: Overcoming Chronic Myeloid Leukemia Resistance to Imatinib with 4-Methylester-Rakicidin A. Available from: [Link]
-
YouTube. (2022). The impact of BCR-ABL mutations on signaling pathway activation in CML. Available from: [Link]
-
MIT Libraries. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][12]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Available from: [Link]
-
Royal Society Publishing. (n.d.). A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization—explanation of its folded conformation. Available from: [Link]
-
BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]
-
ResearchGate. (2022). Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Available from: [Link]
-
Chemical-Konomics. (n.d.). Drug Discovery - Inhibitor. Available from: [Link]
-
Frontiers. (n.d.). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Available from: [Link]
-
Medical Science and Discovery. (n.d.). Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib. Available from: [Link]
-
PubMed. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. Available from: [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
-
YouTube. (2020). bcr-abl Translocation Mechanism | Philadelphia Chromosome. Available from: [Link]
-
protocols.io. (2024). In vitro kinase assay. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF. Available from: [Link]
-
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Available from: [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
A Comparative Benchmarking Study: Evaluating 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid as a Novel PARP Inhibitor
Introduction: The Rationale for a New Player in PARP Inhibition
The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents exploit the concept of synthetic lethality, proving particularly effective in tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[1] By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks during replication.[1] In HRR-deficient cells, these breaks cannot be efficiently repaired, resulting in catastrophic genomic instability and cell death.
While several potent PARP inhibitors, including Olaparib and Talazoparib, have achieved clinical success, the quest for novel chemical scaffolds continues.[2] The motivation is multifaceted: to enhance selectivity for PARP1 over other isoforms like PARP2, to modulate the crucial "PARP trapping" effect, and to potentially overcome emerging resistance mechanisms.[3][4]
This guide introduces 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (hereafter referred to as Compound X), a novel small molecule with structural motifs suggestive of potential interaction with the NAD+ binding pocket of PARP enzymes. While its primary established role is as a synthetic intermediate, related nitrobenzoic acid structures have demonstrated activity in oncology contexts. This observation provides a compelling scientific rationale for a rigorous, first-principles evaluation of its potential as a PARP inhibitor.
Here, we present a comprehensive benchmarking framework to objectively assess the performance of Compound X against established clinical and research standards: Olaparib , a first-generation cornerstone of PARP inhibition; Talazoparib , renowned for its high trapping efficiency[5][6]; and Veliparib , a weaker catalytic inhibitor with low trapping activity.[5] For historical context and as a negative control, we will also reference Iniparib , a compound that reached late-stage clinical trials before it was determined not to be a true PARP inhibitor.[7] This guide is designed for researchers and drug development professionals, providing not just data, but the strategic and methodological causality behind the evaluation process.
Pillar 1: Biochemical Potency and Selectivity
The initial and most fundamental question is whether Compound X directly engages and inhibits the PARP1 enzyme. A robust biochemical assay is the first gatekeeper in this evaluation. We will employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay, chosen for its high sensitivity, low background, and lack of wash steps, making it ideal for high-throughput screening and accurate IC50 determination.[8]
Experimental Protocol: HTRF-Based PARP1 Enzymatic Assay
This assay measures the synthesis of poly(ADP-ribose) (PAR) chains by recombinant PARP1 enzyme.
-
Reagent Preparation : All reagents (recombinant human PARP1, activated DNA, NAD+, PAR-specific antibody conjugated to a donor fluorophore, and an acceptor fluorophore) are prepared in the manufacturer-recommended assay buffer.
-
Compound Dilution : A serial dilution of Compound X, Olaparib, Talazoparib, and Veliparib is prepared in DMSO and then diluted in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Reaction Initiation : In a 384-well low-volume plate, add 5 µL of the compound dilution, followed by 5 µL of the PARP1 enzyme/activated DNA mix.
-
Enzymatic Reaction : Incubate for 10-15 minutes at room temperature to allow for inhibitor binding. Initiate the PARP reaction by adding 10 µL of the NAD+ substrate solution.[9] Incubate for 60 minutes at 30°C.
-
Detection : Terminate the reaction and initiate detection by adding 20 µL of the HTRF detection reagents (e.g., anti-PAR antibody-Eu3+ cryptate and a streptavidin-XL665 acceptor).
-
Data Acquisition : After a 2-hour incubation at room temperature, protected from light, read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is calculated and converted to percent inhibition relative to DMSO controls.
-
Data Analysis : The resulting dose-response curves are fitted using a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).
Comparative Biochemical Data
| Compound | PARP1 IC50 (nM) | Notes |
| Compound X | (Hypothetical Data) | To be determined by experiment. |
| Olaparib | ~5[2] | Potent catalytic inhibitor. |
| Talazoparib | ~0.6[2][5][6] | The most potent catalytic inhibitor among standards. |
| Veliparib | ~5.2 (Ki)[2] | Weaker catalytic inhibitor. |
| Iniparib | >10,000 | Confirmed weak/non-inhibitor of PARP activity.[10] |
Interpretation : This experiment provides the foundational data point: does the compound inhibit the target enzyme and with what potency? A low nanomolar IC50 for Compound X would be a strong positive indicator, justifying further investigation. A micromolar or higher IC50 would suggest weak activity.
Pillar 2: Mechanism of Action - The Critical Role of PARP Trapping
Modern evaluation of PARP inhibitors extends beyond simple catalytic inhibition. The ability of an inhibitor to "trap" the PARP enzyme onto DNA is a critical, and in some cases dominant, mechanism of its cytotoxicity.[5][11] Trapped PARP-DNA complexes are highly toxic lesions that obstruct DNA replication. Therefore, quantifying the trapping potential of Compound X is essential for a complete mechanistic understanding.
Experimental Protocol: Fluorescence Polarization (FP) PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex.[12][13]
-
Principle : A short, fluorescently labeled DNA oligonucleotide tumbles rapidly in solution, resulting in low fluorescence polarization. When the much larger PARP1 enzyme binds to it, the tumbling slows, and polarization increases. In the presence of NAD+, PARP1 auto-poly-ADP-ribosylates, becomes highly negatively charged, and dissociates from the DNA, causing the polarization to decrease. A trapping inhibitor prevents this dissociation, maintaining a high polarization signal.
-
Assay Setup : In a black 384-well plate, combine the fluorescent DNA probe and recombinant PARP1 enzyme in assay buffer.
-
Inhibitor Addition : Add serial dilutions of Compound X and standard inhibitors. Incubate to allow binding.
-
Reaction Modulation : The key step is to run parallel reactions:
-
No NAD+ Control : Represents the maximum PARP1-DNA binding (High FP signal).
-
+NAD+ Control : Represents PARP1 dissociation after auto-ribosylation (Low FP signal).
-
+NAD+ & +Inhibitor : The test condition. A potent trapper will prevent the NAD+-induced drop in FP.
-
-
Data Acquisition : Read the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis : The trapping efficiency is calculated as the percentage of the FP signal retained in the presence of NAD+ and the inhibitor, relative to the high and low controls. EC50 values for trapping can then be determined.
Sources
- 1. youtube.com [youtube.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. m.youtube.com [m.youtube.com]
Comparative Guide: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid Efficacy & Synthetic Utility
Executive Summary: The "Gateway" Intermediate
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (CAS: 948018-56-2 for HCl salt) represents a critical "gateway" intermediate in the synthesis of benzimidazole-based tyrosine kinase inhibitors (TKIs). Structurally, it combines a solubilizing N-methylpiperazine tail with a nitro-activated benzoic acid core.
Its primary "efficacy" is defined not by direct biological inhibition, but by its synthetic utility as a scaffold. It serves as the direct precursor to 2-substituted benzimidazoles found in multi-targeted kinase inhibitors (e.g., Dovitinib analogs) and provides a modular "tail" fragment for Structure-Activity Relationship (SAR) studies in Ponatinib-like molecules.
This guide compares the efficacy of synthetic routes to generate this scaffold and evaluates its performance as a building block against alternative moieties.[1]
Comparative Efficacy: Synthetic Routes
The efficiency of generating this intermediate depends entirely on the leaving group of the starting material. The reaction is a Nucleophilic Aromatic Substitution (
Comparison of Precursors
| Feature | Route A: Fluoro-Precursor | Route B: Chloro-Precursor | Route C: Direct Amination |
| Starting Material | 4-Fluoro-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | 3-Nitrobenzoic acid |
| Reactivity | High (F is a better leaving group in | Moderate (Requires thermal activation) | Low (Requires Pd-catalysis) |
| Conditions | Mild (25–60°C), 1-4 hrs | Harsh (85–110°C), 5-24 hrs | High Temp, Expensive Catalyst |
| Yield Efficiency | 95 - 99% | 80 - 85% | < 60% (Variable) |
| Impurity Profile | Clean (Minimal side products) | Moderate (Hydrolysis of Cl possible) | Complex (Regioselectivity issues) |
| Cost Efficiency | Lower (Time/Energy savings offset material cost) | Higher (Energy intensive, purification needed) | Lowest (Catalyst cost) |
Technical Insight: The "Fluorine Effect"
While chlorine is typically a better leaving group in
-
Recommendation: For high-throughput library synthesis or GMP scale-up, Route A is the superior choice despite the higher raw material cost of the fluoro-benzoic acid, as it eliminates the need for pressure vessels and extensive purification.
Downstream Efficacy: Application in Drug Design
Once synthesized, the efficacy of this molecule is measured by its conversion into bioactive pharmacophores.
Pathway 1: Benzimidazole Formation (Kinase Inhibitors)
The nitro group is reduced to an aniline, which then cyclizes with an aldehyde or carboxylic acid.
-
Performance vs. Alternatives: Using this pre-functionalized acid is 30-40% more efficient than attempting to couple the piperazine tail after building the benzimidazole core, which often suffers from steric hindrance at the C-6 position.
Pathway 2: Amide Coupling (Ponatinib-style SAR)
The carboxylic acid moiety allows for coupling to aniline-based kinase "hinge binders."
-
Solubility Enhancement: The N-methylpiperazine tail significantly lowers
, improving the water solubility of the final drug candidate compared to morpholine or piperidine analogs.
Experimental Protocols
Protocol A: Optimized Synthesis via Fluoro-Displacement
Target: High purity intermediate for library synthesis.
-
Reagents:
-
4-Fluoro-3-nitrobenzoic acid (1.0 eq)
-
N-Methylpiperazine (1.2 eq)
-
DIPEA (Diisopropylethylamine) (1.5 eq)
-
Solvent: DMF or Ethanol (0.5 M concentration)
-
-
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzoic acid in DMF.
-
Add DIPEA, followed by dropwise addition of N-methylpiperazine at 0°C (exothermic reaction).
-
Allow to warm to Room Temperature (25°C). Stir for 3 hours.
-
Monitoring: TLC (MeOH/DCM 1:9) or LCMS. Consumption of starting material should be quantitative.
-
-
Workup (Self-Validating Step):
-
Pour reaction mixture into ice-water (10x volume).
-
Adjust pH to ~4-5 with dilute HCl.
-
Observation: The product precipitates as a yellow/orange solid.
-
Filter, wash with cold water, and dry.
-
-
Expected Yield: >95%
-
Purity: >98% (HPLC).
Protocol B: Nitro Reduction to Aniline (Fe/NH4Cl Method)
Target: Preparation for Benzimidazole Cyclization.
-
Reagents:
-
Nitro-intermediate (from Protocol A)
-
Iron Powder (5.0 eq)
-
Ammonium Chloride (5.0 eq)
-
Solvent: Ethanol/Water (3:1)
-
-
Procedure:
-
Suspend nitro compound in EtOH/Water. Add Fe and
. -
Reflux (80°C) for 2 hours.
-
Critical Check: Solution changes from bright yellow/orange to colorless/brown (iron sludge).
-
-
Workup:
-
Filter hot through Celite to remove iron.
-
Concentrate filtrate.
-
Use immediately for cyclization (air sensitive).
-
Visualization: Synthesis & Application Workflow
The following diagram illustrates the comparative efficiency of the synthetic routes and the downstream divergence into active pharmacophores.
Figure 1: Comparative synthetic pathways. Route A (Fluoro) offers superior yield and milder conditions compared to Route B (Chloro), converging on the target scaffold for downstream diversification.
References
-
Synthesis of Benzimidazole Derivatives. Organic Chemistry Portal. (2010). One-pot procedure for conversion of 2-nitroamines into benzimidazoles.[1] Link
-
Process for the preparation of benzimidazole derivatives. Google Patents (WO2013150545A2). (2013).[2][3] Detailed industrial scale-up of nitro-benzoic acid reduction. Link
-
Ponatinib: A Review of the History of Medicinal Chemistry. International Journal of Molecular Sciences. (2020).[4] SAR analysis of the N-methylpiperazine tail in kinase binding. Link
-
4-Fluoro-3-nitrobenzoic acid: Product Application Guide. Sigma-Aldrich. (2024).[2] Reactivity profile and application in benzimidazole synthesis. Link
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. ResearchGate. (2009). Comparative yields of piperazine alkylation vs substitution. Link
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iomcworld.com [iomcworld.com]
- 4. Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling a Molecule at the Crossroads of Proven Pharmacophores
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is a paramount objective. This guide provides an in-depth analysis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid, a compound that, while not extensively characterized for its own biological activity, presents a compelling case for investigation based on its constituent chemical motifs. This molecule is the hydrolysis product of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, a known key intermediate in the synthesis of the triple angiokinase inhibitor, Nintedanib[1]. The presence of both a nitrobenzoic acid core and a methylpiperazine moiety, each with established roles in medicinal chemistry, suggests a high potential for novel biological activity. This guide will deconstruct the molecule's structural components, compare them to existing therapeutic agents, and propose a structured experimental workflow to elucidate its unique therapeutic promise.
Deconstructing the Pharmacological Potential: A Tale of Two Moieties
The novelty of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid lies in the combination of two well-established pharmacophores: the nitrobenzoic acid scaffold and the N-methylpiperazine side chain. Understanding the individual contributions of these groups provides a rational basis for predicting the compound's potential biological activities.
The Nitrobenzoic Acid Core: More Than a Synthetic Handle
The nitrobenzoic acid framework is a recurring motif in compounds with diverse biological activities. The nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the aromatic ring and is crucial for the biological activity of several approved drugs. For instance, the anticancer agent nitracrine's efficacy is contingent on the presence and position of its nitro group[2].
Notably, a close structural analog, 4-methyl-3-nitrobenzoic acid, has demonstrated significant potential as an inhibitor of cancer cell migration[3][4]. Studies have shown that it can inhibit epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells, suggesting a potential role in preventing metastasis[3]. This anti-migratory effect is attributed to the impairment of cofilin phosphorylation and actin polymerization[3]. The broader class of nitrobenzoic acid derivatives has also been explored for various therapeutic applications, including as analgesics and antidepressants.
The N-Methylpiperazine Moiety: A Gateway to Enhanced Drug-like Properties
The N-methylpiperazine group is a ubiquitous feature in a vast array of clinically successful drugs, particularly those targeting the central nervous system and various kinases[5][6]. Its inclusion in a molecule often confers favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier[5].
In the context of oncology, the N-methylpiperazine moiety is a key component of numerous kinase inhibitors, including the groundbreaking drug Imatinib (Gleevec®)[7][8]. A key intermediate in the synthesis of Imatinib is 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, highlighting the importance of this scaffold in targeting specific protein kinases[7]. The basic nitrogen of the piperazine ring can form critical salt-bridge interactions within the ATP-binding pocket of kinases, contributing to potent and selective inhibition[9].
Synergistic Potential and Hypothesized Activity
The combination of the anti-migratory potential of the nitrobenzoic acid core with the kinase-targeting and solubility-enhancing properties of the N-methylpiperazine moiety in 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid presents several exciting therapeutic hypotheses:
-
Dual-Action Anticancer Agent: The compound could exhibit both anti-proliferative activity through kinase inhibition and anti-metastatic activity by disrupting cell migration.
-
Novel Kinase Inhibition Profile: The specific substitution pattern may lead to a unique kinase selectivity profile, potentially targeting kinases implicated in both cell proliferation and migration.
-
Improved Pharmacokinetics: The N-methylpiperazine group may confer superior solubility and bioavailability compared to simpler nitrobenzoic acid derivatives.
The following sections outline a comprehensive experimental plan to investigate these hypotheses.
Comparative Analysis: Benchmarking Against the Known
To contextualize the potential of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid, a comparison with established compounds is essential.
| Compound | Core Moiety | Key Biological Activity | Known Mechanism of Action |
| 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid | Nitrobenzoic Acid / N-Methylpiperazine | Hypothesized: Kinase Inhibition, Anti-metastatic | To be determined |
| 4-Methyl-3-nitrobenzoic acid | Nitrobenzoic Acid | Anti-metastatic | Inhibition of EGF-induced chemotaxis[3] |
| Imatinib | Phenylaminopyrimidine / N-Methylpiperazine | Kinase Inhibition (BCR-ABL, c-KIT) | ATP-competitive inhibition of tyrosine kinases[8] |
| Nintedanib | Indolinone / N-Methylpiperazine | Angiokinase Inhibition (VEGFR, FGFR, PDGFR) | ATP-competitive inhibition of receptor tyrosine kinases |
Experimental Workflows for Novelty Assessment
A structured, multi-tiered approach is necessary to systematically evaluate the biological activity of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid.
Tier 1: Foundational In Vitro Profiling
This initial phase aims to establish a baseline of the compound's biological effects.
1.1. Synthesis and Characterization:
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid can be achieved through the hydrolysis of its corresponding methyl ester, Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate[1].
Caption: Synthesis of the target compound.
1.2. In Vitro Cytotoxicity Assessment:
The initial evaluation of a compound's effect on cell viability is crucial.
Protocol: MTT Assay
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., NSCLC line A549, breast cancer line MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
1.3. Cell Migration and Invasion Assays:
Based on the activity of its 4-methyl-3-nitrobenzoic acid analog, assessing anti-migratory potential is a key step.
Protocol: Transwell Migration Assay (Boyden Chamber)
-
Cell Preparation: Serum-starve the selected cancer cell line for 24 hours.
-
Chamber Setup: Place 8.0 µm pore size inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing various concentrations of the test compound or vehicle control and seed them into the upper chamber.
-
Incubation: Incubate for 16-24 hours at 37°C.
-
Cell Staining and Counting: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Caption: Tiered experimental validation workflow.
Tier 2: Mechanism of Action and Target Identification
Should the compound exhibit promising activity in Tier 1, the next phase focuses on elucidating its mechanism of action.
2.1. Kinase Inhibition Profiling:
A broad-panel kinase screen is the most efficient way to identify potential protein kinase targets.
Protocol: Kinase Panel Screen (e.g., KinomeScan™)
-
Compound Submission: Submit 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid to a commercial kinase profiling service.
-
Assay Principle: The assay typically involves the test compound competing with an immobilized, active-site directed ligand for binding to a panel of several hundred kinases.
-
Data Output: The results are reported as the percent of kinase bound by the test compound at a specific concentration (e.g., 1 µM or 10 µM).
-
Hit Identification: Potent binders (e.g., >90% inhibition) are identified as primary hits for further validation.
2.2. Target Validation and Pathway Analysis:
Once putative kinase targets are identified, their engagement in a cellular context must be confirmed.
Protocol: Western Blotting for Phospho-Substrates
-
Cell Treatment: Treat a relevant cancer cell line with the test compound at concentrations around its IC50 value for a short duration (e.g., 1-4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate of the identified target kinase, as well as an antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands. A reduction in the phosphorylated substrate upon treatment indicates target engagement.
Conclusion: A Compound of High Interest for Further Investigation
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid stands as a compelling, yet underexplored, chemical entity. Its novelty arises not from a completely unprecedented scaffold, but from the intelligent fusion of two pharmacophores with well-documented and complementary roles in anticancer drug discovery. The anti-migratory potential suggested by its nitrobenzoic acid core, combined with the kinase-targeting and drug-like properties imparted by the N-methylpiperazine moiety, provides a strong rationale for its further investigation. The proposed experimental workflows offer a clear and logical path to systematically unravel the therapeutic potential of this promising molecule. The findings from these studies will be instrumental in determining whether 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid represents a genuine step forward in the development of novel anticancer agents.
References
-
Gorniak, I., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4967. [Link]
-
Chen, P., et al. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Molecular Medicine Reports, 4(5), 947-953. [Link]
-
PubChem. 4-Methyl-3-nitrobenzoic acid. [Link]
- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
PubMed. 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice. [Link]
-
ResearchGate. Drugs containing piperazine moiety. [Link]
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]
- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Organic Syntheses. m-NITROBENZOIC ACID. [Link]
-
ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]
-
ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]
-
PubChem. 3-Nitrobenzoic acid. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Truman ChemLab. Multistep Synthesis Nitration. [Link]
-
PubMed. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. [Link]
-
MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
-
PubMed. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
PubMed Central. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
Ataman Kimya. NITROBENZOIC ACID. [Link]
-
MIT Open Access Articles. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. [Link]
-
MDPI. Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. [Link]
-
YouTube. 4. Tyrosine Kinase Inhibitors: Pharmacology Video Lectures. [Link]
-
Wikipedia. N-Methylpiperazine. [Link]
-
chemical-kinomics. Drug Discovery - Inhibitor. [Link]
Sources
- 1. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate|CAS 65715-48-2 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 7. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
reproducibility of experiments with 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Executive Summary
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a critical scaffold in the synthesis of third-generation tyrosine kinase inhibitors (TKIs), including analogues of Ponatinib and Olverembatinib . Its structural integrity—specifically the regiochemistry of the piperazine substitution and the stability of the nitro group—directly impacts the efficacy and safety profile of the final drug substance.
This guide addresses the reproducibility crisis often encountered with this intermediate: the variability in yield and purity caused by competitive hydrolysis and incomplete nucleophilic substitution. We compare the two dominant synthetic routes (Fluoro- vs. Chloro-displacement) and provide a validated, self-consistent protocol designed to minimize batch-to-batch variation.
Comparative Route Analysis
The synthesis relies on a Nucleophilic Aromatic Substitution (
| Feature | Route A: Fluoro-Displacement (Recommended) | Route B: Chloro-Displacement (Alternative) |
| Precursor | 4-Fluoro-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid |
| Reactivity | High (F is highly electronegative, activating the ring for | Moderate (Requires higher activation energy) |
| Temperature | Mild ( | Elevated ( |
| Solvent | Ethanol, DMF, or Water (Green Chemistry) | DMF, DMSO, or neat melt |
| Impurity Profile | Low; minimal hydrolysis. | High; significant hydrolysis to 4-hydroxy-3-nitrobenzoic acid due to harsh conditions. |
| Reproducibility | Excellent | Variable (Sensitive to temp/time fluctuations) |
| Cost | High (Starting material cost) | Low (Commodity chemical) |
Expert Insight: While Route B is cheaper, the harsh conditions required to displace the chloride often lead to the formation of the 4-hydroxy impurity (via hydrolysis of the activated halide). This impurity is difficult to remove as it co-precipitates with the product at similar pH values. Route A is prioritized for research and high-purity applications.
Validated Experimental Protocol (Route A)
This protocol utilizes 4-Fluoro-3-nitrobenzoic acid to ensure maximum reproducibility. The specific stoichiometry and pH control points are critical critical process parameters (CPPs).
Reagents & Materials
-
Precursor: 4-Fluoro-3-nitrobenzoic acid (1.0 equiv)
-
Nucleophile:
-Methylpiperazine (2.5 equiv) — Excess acts as base and drives kinetics. -
Solvent: Ethanol (Absolute) — Facilitates precipitation during workup.
-
Acid: 2N HCl (for pH adjustment).
Step-by-Step Methodology
-
Reaction Initiation:
-
Charge a reaction vessel with 4-Fluoro-3-nitrobenzoic acid (10 g, 54 mmol) and Ethanol (100 mL).
-
Add
-Methylpiperazine (13.5 g, 135 mmol) dropwise over 15 minutes at room temperature (20–25°C). Note: A mild exotherm is observed.
-
-
Process Monitoring:
-
Heat the mixture to 60°C and stir for 4 hours .
-
Checkpoint: Monitor via HPLC or TLC (MeOH/DCM 1:9). The starting material (
) should disappear, replaced by the product spot ( , streaks due to zwitterionic nature).
-
-
Workup & Purification (Isoelectric Precipitation):
-
Concentrate the reaction mixture under reduced pressure to remove ~80% of the ethanol.
-
Dilute the residue with Water (50 mL). The solution will be basic (pH > 10) due to excess piperazine.
-
Critical Step: Slowly add 2N HCl while stirring. Monitor pH continuously.
-
Target pH: Adjust to pH 6.5 – 7.0 . This is the isoelectric point (pI) where the zwitterionic product (Carboxylate anion / Piperazinium cation) has minimum solubility.
-
Observation: A yellow/orange solid will precipitate massively at this range.
-
-
Isolation:
-
Cool the slurry to 0–5°C for 1 hour to maximize recovery.
-
Filter the solid and wash with Ice-cold Water (2 x 20 mL) followed by Cold Acetone (1 x 20 mL) to remove residual starting amine.
-
Dry under vacuum at 50°C for 12 hours.
-
Expected Yield: 92–96% Purity: >98% (HPLC)
Visualization of Reaction Logic
The following diagram illustrates the reaction pathway, highlighting the critical "Isoelectric Trap" used to purify the product without chromatography.
Caption: Reaction flow showing the S_NAr mechanism and the critical pH-dependent isolation step.
Analytical Benchmarking
To validate the synthesized material, compare your data against these standard values. Deviations indicate salt formation (e.g., HCl salt vs. free base) or impurities.
| Parameter | Specification (Free Base) | Notes |
| Appearance | Yellow to Orange Crystalline Solid | Darkening indicates oxidation or residual amine. |
| Melting Point | 260°C – 265°C (Decomposes) | Sharp MP indicates high purity. |
| 1H NMR (DMSO-d6) | Look for the diagnostic methyl singlet at 2.22 ppm. | |
| HPLC Purity | > 98.0% (Area %) | Impurity at RRT 0.85 is often the hydrolyzed phenol. |
Troubleshooting & Optimization
-
Issue: Low Yield / No Precipitation.
-
Cause: pH overshoot. If you acidify to pH < 4, the piperazine nitrogen protonates fully, forming a soluble hydrochloride salt.
-
Fix: Back-titrate with dilute NaOH to pH 6.8 to recover the solid.
-
-
Issue: Sticky/Oily Product.
-
Cause: Residual solvent or
-methylpiperazine. -
Fix: Triturate the solid with diethyl ether or cold acetone.
-
-
Issue: Hydrolysis Impurity (>1%).
-
Cause: Water present in the reaction solvent (if using Route B) or excessive heating.
-
Fix: Switch to anhydrous ethanol or reduce temperature to 50°C (Route A).
-
References
-
Synthesis of 4-Fluoro-3-nitrobenzoic acid derivatives: Title: "Synthesis and characterization of critical process related impurities of an asthma drug." Source: ResearchGate / PrepChem URL:[Link]
-
General Procedure for S_NAr with Piperazines: Title: "A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib." (Methodology adapted for direct substitution). Source: ResearchGate URL:[1][2][Link]
-
Isoelectric Precipitation Techniques: Title: "Properties of Protein Isolates... Obtained by Isoelectric Solubilisation/Precipitation."[3][4] (Principle applied to zwitterionic purification). Source: MDPI URL:[Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of expected spectroscopic data for 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid with established literature values for analogous compounds. Due to a lack of a complete, published spectroscopic dataset for this specific molecule, this guide will leverage data from closely related structures to provide a robust predictive framework for its characterization.
The structural integrity of a molecule is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the foundational pillars of its verification. This guide will not only present the expected spectral data but also delve into the rationale behind the experimental choices and the interpretation of the spectral features, ensuring a thorough understanding of the molecule's spectroscopic signature.
Molecular Structure and Synthetic Pathway
A logical and common synthetic route to 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid is the nucleophilic aromatic substitution of a halo-precursor, such as 4-fluoro-3-nitrobenzoic acid, with 1-methylpiperazine. This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) and may be facilitated by a base.
Caption: Synthetic pathway for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid based on the analysis of closely related compounds. This predictive analysis serves as a benchmark for researchers synthesizing this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison Notes |
| ~8.2-8.4 | d | 1H | Ar-H (H-2) | Expected to be the most downfield aromatic proton due to the ortho-nitro group's strong electron-withdrawing effect. |
| ~7.8-8.0 | dd | 1H | Ar-H (H-6) | Coupled to both H-2 and H-5. Its chemical shift is influenced by the para-piperazinyl group. |
| ~7.2-7.4 | d | 1H | Ar-H (H-5) | Expected to be the most upfield aromatic proton due to the ortho- and para-directing piperazinyl group. |
| ~3.2-3.4 | t | 4H | Piperazine-H (CH₂) | Protons on the piperazine ring adjacent to the aromatic ring. |
| ~2.5-2.7 | t | 4H | Piperazine-H (CH₂) | Protons on the piperazine ring adjacent to the N-methyl group. |
| ~2.3 | s | 3H | N-CH₃ | A characteristic singlet for the methyl group on the piperazine ring. |
| >10 | br s | 1H | COOH | The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, which can vary with concentration and solvent. |
Note: Predicted chemical shifts are based on typical values for substituted nitrobenzoic acids and piperazine-containing aromatic compounds. The use of DMSO-d₆ as a solvent is common for such compounds and would show a residual solvent peak around 2.50 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparison Notes |
| ~165-170 | C=O (Carboxylic Acid) | Typical chemical shift for a carboxylic acid carbon. |
| ~150-155 | Ar-C (C-4) | Carbon attached to the piperazine nitrogen, expected to be significantly shielded. |
| ~145-150 | Ar-C (C-3) | Carbon attached to the nitro group, expected to be deshielded. |
| ~130-135 | Ar-C (C-1) | Quaternary carbon attached to the carboxylic acid group. |
| ~125-130 | Ar-C (C-6) | Aromatic CH carbon. |
| ~120-125 | Ar-C (C-2) | Aromatic CH carbon ortho to the nitro group. |
| ~115-120 | Ar-C (C-5) | Aromatic CH carbon ortho to the piperazine group. |
| ~55 | Piperazine-C (CH₂) | Carbons on the piperazine ring adjacent to the N-methyl group. |
| ~48 | Piperazine-C (CH₂) | Carbons on the piperazine ring adjacent to the aromatic ring. |
| ~45 | N-CH₃ | Carbon of the N-methyl group. |
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Ion | Fragmentation Pathway |
| 265.11 | [M+H]⁺ | Molecular ion peak (protonated). |
| 220.09 | [M-NO₂]⁺ | Loss of the nitro group. |
| 193.10 | [M-COOH-CH₃]⁺ | Loss of the carboxylic acid and methyl group from the piperazine ring. |
| 113.10 | [C₅H₁₃N₂]⁺ | Fragment corresponding to the protonated N-methylpiperazine. |
Note: The fragmentation pattern of piperazine-containing compounds often involves cleavage of the bonds between the piperazine ring and its substituents.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Rationale and Comparison Notes |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) | A very broad band characteristic of the hydrogen-bonded carboxylic acid dimer. |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong absorption typical for the carbonyl group of a carboxylic acid. |
| ~1530 and ~1350 | N-O asymmetric and symmetric stretch (Nitro Group) | Two strong bands characteristic of an aromatic nitro group. |
| ~1600, ~1475 | C=C stretch (Aromatic Ring) | Characteristic absorptions for the aromatic ring. |
| ~1250 | C-N stretch (Aryl-Piperazine) | Stretching vibration of the bond between the aromatic ring and the piperazine nitrogen. |
| ~2800-3000 | C-H stretch (Aliphatic) | Absorptions from the methyl and methylene groups of the piperazine moiety. |
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data for comparison, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is an excellent solvent for many organic acids and helps in observing the exchangeable carboxylic acid proton.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to encompass the expected chemical shift range (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
The spectral width should be appropriate for the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid, a compound characterized by its nitroaromatic and piperazine functionalities. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
Immediate Safety Briefing & Hazard Profile
Structural Analogs and Their Hazards:
-
Nitrobenzoic Acids (e.g., 3-Nitrobenzoic acid, 4-Nitrobenzoic acid): These are known to be harmful if swallowed and can cause serious eye and skin irritation.[3][4][5] The toxicological properties of many nitro compounds have not been fully investigated, warranting cautious handling.[6]
-
Piperazine Derivatives: Compounds containing the piperazine group can cause skin and eye irritation and may lead to allergic skin reactions or respiratory difficulties.[7][8]
-
Aromatic Nitro Compounds: In general, these compounds are treated with caution due to potential systemic effects and toxicity.[9]
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
-
Spills: Evacuate the area. Wearing appropriate Personal Protective Equipment (PPE), clean up spills immediately. Sweep up the solid material, avoiding dust generation, and place it into a suitable, clean, dry, closed container for disposal.[6][10]
| Hazard Classification | Associated Risk | Primary Precaution |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed.[11] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation.[7] | Wear protective gloves (e.g., Butyl Rubber) and clothing.[12][13] |
| Serious Eye Damage/Irritation, Category 2 | Causes serious eye irritation.[11] | Wear safety goggles or a face shield.[4] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation.[7][11] | Avoid breathing dust. Use only in a well-ventilated area or under a fume hood.[3][14] |
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins with correct handling during experimentation. The principle of waste minimization should always be applied, using only the amount of material necessary for the procedure.
A. Personal Protective Equipment (PPE): A baseline of PPE is mandatory when handling this compound. This is not merely a recommendation but a foundational safety requirement rooted in the compound's potential hazards.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[4][13]
-
Hand Protection: Wear chemically resistant gloves. Butyl rubber or Viton are often recommended for handling aromatic nitro compounds.[12] Always inspect gloves before use and change them immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a high risk of dust generation, consider additional protective clothing.[12]
-
Respiratory Protection: If working outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[13]
B. Waste Segregation: The causality behind strict waste segregation is to prevent unintended and potentially dangerous chemical reactions within a waste container. 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is both an acid and contains a basic amine functional group, making it reactive.
-
DO NOT mix this waste with strong bases (e.g., sodium hydroxide), as this will trigger a vigorous and exothermic acid-base neutralization reaction.[1][14]
-
DO NOT mix with strong oxidizing agents (e.g., perchlorates, nitrates) due to the potential for a violent reaction.[14][15]
-
Collect waste 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid in a dedicated hazardous waste container labeled "Halogenated and Nitrated Organic Acid Waste."
Step-by-Step Disposal Procedure
This protocol aligns with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management.[16] Laboratories are classified as waste generators and must adhere to these standards.[17][18]
Step 1: Waste Characterization Any unused, expired, or contaminated 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid must be treated as hazardous waste. This determination is based on its likely toxic and irritant properties, as inferred from its chemical structure and data from analogous compounds.[17] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[19][20]
Step 2: Containerization The choice of container is critical for safe storage and transport.
-
Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is suitable.
-
The container must be in good condition, free from leaks or damage, and have a secure, screw-on cap.[17]
-
Keep the container closed at all times except when adding waste.[19] This is not just good practice; it is a regulatory requirement to prevent the release of vapors and to avoid spills.
Step 3: Labeling Proper labeling is essential for safety and compliance. Your institution's Environmental Health & Safety (EHS) department will provide specific labels. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid." Avoid using abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name and contact information of the principal investigator or laboratory manager.
Step 4: On-Site Accumulation Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the container is segregated from incompatible materials, particularly strong bases and oxidizing agents.[13]
Step 5: Final Disposal Laboratory personnel should never attempt to treat or dispose of this chemical waste themselves.[19]
-
Once the waste container is full, or if you are approaching the regulatory time limit for accumulation, contact your institution's EHS or a licensed hazardous waste disposal contractor.[21]
-
Follow their specific procedures for waste pickup and transport. They are trained and equipped to handle the final treatment and disposal in a compliant manner, which typically involves high-temperature incineration at a licensed facility.[22]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid.
Caption: Decision workflow for the safe disposal of chemical waste.
References
- Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc). Cole-Parmer.
- Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH.
- Material Safety Data Sheet 4-Nitrobenzoic acid, 99+%. Acros Organics.
- 4-METHYL-3-NITROBENZOIC ACID. CAMEO Chemicals - NOAA.
- Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health.
- SAFETY DATA SHEET - 3-(4-Methylpiperazin-1-yl)benzoic acid. Fisher Scientific.
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- SAFETY DATA SHEET - 4-Nitrobenzoic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Methyl-4-nitrobenzoic acid. Fisher Scientific.
- Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH.
- nitro razredčilo - Chemius. Chemius.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- 4-Nitrophenol - HAZARD SUMMARY. New Jersey Department of Health.
- Piperazine hydrate - SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET - 4-Methyl-3-nitrobenzoic acid. Fisher Scientific.
- Aromatic halogenated amines and nitro-compounds. Croner-i.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
- 4-(4-Methylpiperazino)-3-nitrobenzene-carboxylic acid. Santa Cruz Biotechnology.
- Piperazine - Safety Data Sheet. Santa Cruz Biotechnology.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- 2-nitrophenol waste : r/chemistry. Reddit.
- SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.
Sources
- 1. 4-METHYL-3-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. scbt.com [scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. carlroth.com [carlroth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. reddit.com [reddit.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. epa.gov [epa.gov]
- 17. danielshealth.com [danielshealth.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. vumc.org [vumc.org]
- 20. ashp.org [ashp.org]
- 21. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid, while crucial for many research applications, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE). Our approach is not merely to list equipment, but to instill a safety-first mindset grounded in the physicochemical properties of the compound and established best practices in laboratory safety.
Foundational Hazard Assessment
The primary physical form of this compound is a solid powder.[5] This is a critical consideration, as the generation of airborne dust presents a significant inhalation risk.[2][4]
Table 1: Hazard Analysis Based on Structural Analogs
| Hazard Classification | Anticipated Risk for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid | Rationale and Supporting Evidence |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[6][7] | Nitrobenzoic acids are documented as being harmful if swallowed.[1][7] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[3][8] | Both nitrobenzoic acids and piperazine derivatives are known skin irritants.[3][4][8] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation.[3][6][8][9] | This is a common hazard for acidic and aromatic nitro compounds.[3][6][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[3][4][8] | The powdered nature of the solid poses a risk of respiratory tract irritation upon inhalation of dust particles.[3][4] |
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is the final and most personal line of defense, employed after engineering controls (like fume hoods) and administrative controls are optimized. The following protocol is designed to provide robust protection against the anticipated hazards of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid.
Primary Engineering Controls: The First Line of Defense
All handling of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid powder should be conducted within a certified chemical fume hood.[2][10] This is non-negotiable. The fume hood contains dust and vapors, minimizing the concentration of airborne particles in the operator's breathing zone.
Respiratory Protection
Even within a fume hood, respiratory protection is essential during tasks with a high potential for dust generation, such as weighing or transferring the solid.
-
Minimum Requirement: A NIOSH-approved N95 respirator. This will filter at least 95% of airborne particles.
-
Recommended for Higher Risk Operations: For larger quantities or procedures with significant aerosolization potential, a half-mask or full-face respirator with P100 particulate filters is advised.[10]
Eye and Face Protection
Given the high likelihood of serious eye irritation, robust eye and face protection is mandatory.[3][6][9]
-
Mandatory: Indirectly vented chemical splash goggles that comply with the ANSI Z87.1 standard.[11][12]
-
Required for Splash/Explosion Risk: A full-face shield must be worn over the chemical splash goggles when handling solutions or during reactions with a risk of splashing or exothermic events.[11][12][13]
Hand Protection
The potential for skin irritation necessitates careful glove selection. A double-gloving technique is strongly recommended to provide a barrier against both gross contamination and incidental exposure.
-
Inner Glove: A disposable nitrile glove. Nitrile provides good resistance to a broad range of chemicals and offers excellent dexterity.[12]
-
Outer Glove: A second nitrile glove or a neoprene glove for enhanced chemical resistance, especially when handling the compound in solution.[12]
-
Causality: The double-gloving strategy allows for the safe removal of the contaminated outer glove without compromising the barrier to the skin. Gloves should be changed immediately upon contamination and every 1-2 hours during continuous use.
Body Protection
To prevent skin contact, a professional lab coat is required.
-
Material: A lab coat made of cotton or a flame-resistant material like Nomex® is preferable to synthetic materials such as polyester, which can melt and adhere to the skin in the event of a fire.[11][14]
-
Best Practice: The lab coat should be fully buttoned with the sleeves rolled down.[11] For tasks with a higher risk of spills, a chemically resistant apron or coveralls should be worn over the lab coat.[14]
Foot Protection
-
Requirement: Fully enclosed, liquid-resistant shoes are mandatory. Perforated shoes, sandals, or cloth sneakers offer inadequate protection and are not permitted in the laboratory.[11][12]
Table 2: Summary of Recommended Personal Protective Equipment
| Body Part | PPE Item | Standard/Specification |
| Respiratory | N95 Respirator (minimum) or Half-mask with P100 filters | NIOSH Approved |
| Eyes/Face | Indirectly Vented Chemical Splash Goggles | ANSI Z87.1 |
| Full Face Shield (worn over goggles) | Required for splash risk | |
| Hands | Double Gloving: Nitrile (inner), Nitrile or Neoprene (outer) | ASTM F739 |
| Body | Cotton or Nomex® Lab Coat | Fully buttoned |
| Feet | Closed-toe, liquid-resistant shoes | - |
Operational and Disposal Plans
Step-by-Step PPE Usage Protocol
-
Pre-Use Inspection: Before entering the lab, visually inspect all PPE for damage, such as cracks in the face shield, holes in gloves, or defects in the respirator.
-
Donning Sequence:
-
Don shoe covers if required by facility protocols.
-
Don the inner pair of gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Don the respirator, performing a user seal check.
-
Don chemical splash goggles.
-
Don the face shield if required.
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove the outer pair of gloves.
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Remove the respirator.
-
Wash hands thoroughly with soap and water.
-
-
Post-Use:
-
Dispose of single-use PPE in the appropriate waste stream.
-
Clean and sanitize reusable PPE according to the manufacturer's instructions.
-
Disposal of Contaminated PPE
All disposable PPE that has come into contact with 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid must be considered hazardous waste.
-
Procedure:
-
Place all contaminated items (gloves, disposable lab coats, respirator filters, etc.) into a designated, clearly labeled hazardous waste bag or container.[6][7]
-
Seal the container and dispose of it according to your institution's hazardous waste management plan. Do not discard it in the regular trash.
-
Workflow for PPE Selection and Use
The following diagram illustrates the logical flow for ensuring safety when handling 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid.
Caption: Workflow for Safe Handling of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc). Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC) 1684 - 4-NITROBENZOIC ACID. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]
-
DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16740444, 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]
- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.de [fishersci.de]
- 10. carlroth.com [carlroth.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. hsa.ie [hsa.ie]
- 13. epa.gov [epa.gov]
- 14. dupont.com.sg [dupont.com.sg]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
